3-(Propane-2-sulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAJKVKTDUTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508713 | |
| Record name | 3-(Propane-2-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-37-8 | |
| Record name | 3-(Propane-2-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Propane-2-sulfonyl)aniline: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline, also known as 3-(isopropylsulfonyl)aniline, is an aromatic organic compound belonging to the aniline and sulfone classes. Its chemical structure, featuring a sulfonyl group at the meta-position of the aniline ring, makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the sulfonyl group can significantly influence the physicochemical properties, metabolic stability, and biological activity of derivative compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.
Chemical Properties and Structure
This compound is a white to yellow crystalline powder. It is soluble in organic solvents such as ethanol and chloroform.[1]
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Isopropylsulfonylaniline, 3-(1-Methylethyl)sulfonylbenzenamine |
| CAS Number | 170856-37-8[2] |
| PubChem CID | 12744605[2] |
| Molecular Formula | C₉H₁₃NO₂S[2] |
| SMILES | CC(C)S(=O)(=O)c1cccc(N)c1 |
| InChI Key | UNOAJKVKTDUTAI-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | PubChem[2] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in the literature. However, general methods for the synthesis of aryl sulfones and the purification and analysis of aniline derivatives can be adapted.
Synthesis
The synthesis of this compound can be approached through the sulfonylation of aniline or the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route involves the reaction of a suitable 3-aminobenzenesulfonyl derivative with an isopropylating agent or the reduction of 3-nitro-1-(propane-2-sulfonyl)benzene.
General Workflow for Aryl Sulfone Synthesis:
Caption: A generalized workflow for the synthesis of an aryl sulfone, adaptable for this compound.
Purification
Purification of the final compound is critical to remove impurities and byproducts. Flash column chromatography is a common and effective method.
General Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, is employed to elute the compound. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.
-
Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Workflow for Analytical Characterization:
Caption: A standard workflow for the analytical characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The amine protons may appear as a broad singlet.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 199.27.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy will identify the characteristic functional groups. Key expected absorptions include N-H stretching vibrations for the amine group, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic and alkyl portions of the molecule.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the compound. A single sharp peak under various detection wavelengths would indicate a high degree of purity.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. While aniline and sulfone moieties are present in many biologically active molecules and approved drugs, the specific pharmacological profile of this compound remains to be elucidated.[3][4]
The aniline scaffold is a known "structural alert" in drug discovery due to its potential for metabolic activation to reactive intermediates.[3] However, the introduction of substituents such as the isopropylsulfonyl group can modulate this metabolic fate and other pharmacological properties.
Given the absence of data on its biological targets or mechanism of action, a signaling pathway diagram cannot be constructed at this time. Further research is required to explore the potential therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a well-defined chemical entity with potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided a framework for its synthesis, purification, and analytical characterization based on established chemical principles. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research in drug discovery and development. Professionals in these fields can utilize the information herein as a foundational resource for further investigation into this and related compounds.
References
In-Depth Technical Guide to 3-(Propane-2-sulfonyl)aniline (CAS: 170856-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline, also known as 3-(isopropylsulfonyl)aniline, is an organic compound with the CAS number 170856-37-8. It belongs to the class of aromatic amines and sulfones. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, potential applications in research and drug development, and safety considerations. The aniline moiety is a common scaffold in medicinal chemistry, and the introduction of a sulfonyl group can significantly influence the physicochemical and biological properties of the molecule, making it a compound of interest for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 170856-37-8 | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White to yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol for the synthesis of an aryl isopropyl sulfone from the corresponding thiol, which could be adapted for this compound.
Step 1: S-Alkylation of 3-Aminothiophenol
-
In a round-bottom flask, dissolve 3-aminothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group.
-
To the resulting thiolate solution, add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-isopropyl-3-aminothiophenol.
-
Purify the crude product by column chromatography if necessary.
Step 2: Oxidation to the Sulfone
-
Dissolve the S-isopropyl-3-aminothiophenol obtained in the previous step in a suitable solvent, such as dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The stoichiometry of the oxidant is crucial to ensure complete oxidation to the sulfone.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, work up the reaction mixture. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess oxidant, followed by washing with a base (e.g., sodium bicarbonate solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
Aniline and its derivatives are fundamental building blocks in medicinal chemistry. The introduction of a sulfonyl group, as in this compound, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of new drug candidates.
While specific biological activities for this compound have not been extensively reported, related aniline sulfonyl derivatives have shown promise in various therapeutic areas. For instance, arylsulfonyl aniline derivatives have been investigated as GPR119 agonists, which are of interest for the treatment of type 2 diabetes. Furthermore, other substituted anilines have been explored as inhibitors of kinases such as Mer and c-Met, which are implicated in cancer.
The general workflow for utilizing such a compound in early-stage drug discovery is depicted below:
Caption: General workflow for the use of this compound in drug discovery.
Safety and Handling
Conclusion
This compound is a chemical compound with potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental and biological data are currently limited in the public domain, its structure suggests that it could serve as a valuable intermediate for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the general toxicity associated with the aniline class of compounds.
References
Spectroscopic and Synthetic Profile of 3-(Propane-2-sulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline is a chemical compound of interest in medicinal chemistry and materials science due to the presence of both a flexible sulfonyl group and a reactive aniline moiety. The sulfonyl group can act as a hydrogen bond acceptor, while the aniline provides a key synthetic handle for further molecular elaboration. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound in research and development settings. This technical guide provides a summary of predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a reliable reference.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 2H | Aromatic H |
| ~7.0 - 6.8 | m | 2H | Aromatic H |
| ~3.8 (broad s) | s | 2H | -NH₂ |
| ~3.2 (septet) | sept | 1H | -CH(CH₃)₂ |
| ~1.3 (doublet) | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Aromatic C-NH₂ |
| ~142 | Aromatic C-SO₂ |
| ~130 | Aromatic CH |
| ~124 | Aromatic CH |
| ~119 | Aromatic CH |
| ~115 | Aromatic CH |
| ~55 | -CH(CH₃)₂ |
| ~16 | -CH(CH₃)₂ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3350 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2960 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1320 - 1290 | Strong | S=O stretch (asymmetric) |
| 1150 - 1120 | Strong | S=O stretch (symmetric) |
| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
(Ionization Mode: Electron Ionization - EI)
| m/z | Predicted Identity | Relative Abundance |
| 199 | [M]⁺ (Molecular Ion) | Moderate |
| 156 | [M - C₃H₇]⁺ | High |
| 92 | [C₆H₄NH₂]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
| 43 | [C₃H₇]⁺ | Moderate |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or ATR crystal.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is usually presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available nitrobenzene derivative. The following diagram illustrates this logical workflow.
Caption: A conceptual synthetic pathway for this compound.
Conclusion
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline, also known as 3-isopropylsulfonylaniline, is an aromatic organic compound featuring an aniline ring substituted with an isopropylsulfonyl group at the meta position. Its chemical structure, combining a hydrophilic sulfonyl group and a lipophilic isopropyl moiety with a versatile aniline core, makes it a compound of interest in medicinal chemistry and materials science. The aniline moiety is a common scaffold in numerous biologically active compounds, while the sulfonyl group is a key functional group in a wide array of pharmaceuticals, including antibiotics and enzyme inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.
Core Properties
This section details the fundamental physical and chemical properties of this compound.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 3-Isopropylsulfonylaniline, 3-propan-2-ylsulfonylaniline | --INVALID-LINK-- |
| CAS Number | 170856-37-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 199.27 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow crystalline powder | Generic supplier data |
Predicted Physicochemical Properties
| Property | Predicted Value | Computational Tool |
| Melting Point | 75-80 °C | Estimation based on similar structures |
| Boiling Point | 350-400 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |
| pKa (basic) | 2.5 ± 0.5 | MarvinSketch |
| logP (XLogP3) | 1.1 | --INVALID-LINK-- |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. Solubility in aqueous solutions is expected to increase in acidic conditions due to the protonation of the aniline nitrogen. | General chemical principles |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 68.5 Ų | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for analogous compounds.
Synthesis Workflow
The synthesis of this compound can be achieved via a two-step process starting from 3-nitrobenzenesulfonyl chloride. The first step involves the formation of the isopropyl sulfone, followed by the reduction of the nitro group to an amine.
Synthesis workflow for this compound.
Step 1: Synthesis of 3-Nitro-1-(propane-2-sulfonyl)benzene
-
Materials: 3-Nitrobenzenesulfonyl chloride, isopropylmagnesium bromide (Grignard reagent) or isopropanol, a suitable base (e.g., triethylamine), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate.
-
Procedure (using Grignard reagent):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium bromide (1.1 eq) in diethyl ether dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-1-(propane-2-sulfonyl)benzene.
-
Step 2: Synthesis of this compound
-
Materials: 3-Nitro-1-(propane-2-sulfonyl)benzene, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3-nitro-1-(propane-2-sulfonyl)benzene from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification Protocol
-
Technique: Flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Analytical Protocols
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Technique: Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a mixture of acetonitrile and water.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 7.2-7.4 ppm: Multiplet, aromatic protons.
-
δ 6.8-7.0 ppm: Multiplet, aromatic protons.
-
δ 3.8-4.2 ppm: Broad singlet, -NH₂ protons.
-
δ 3.1-3.3 ppm: Septet, -CH(CH₃)₂ proton.
-
δ 1.2-1.4 ppm: Doublet, -CH(CH₃)₂ protons.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 148-150 ppm: Carbon attached to the amino group.
-
δ 140-142 ppm: Carbon attached to the sulfonyl group.
-
δ 115-130 ppm: Other aromatic carbons.
-
δ 55-57 ppm: Methine carbon of the isopropyl group.
-
δ 15-17 ppm: Methyl carbons of the isopropyl group.
-
-
2.3.3. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion Peak (M⁺): m/z = 199.
-
Expected Fragmentation Pattern (EI):
-
Loss of the isopropyl group ([M-43]⁺).
-
Loss of SO₂ ([M-64]⁺).
-
Fragments corresponding to the aniline ring.
-
Potential Biological Significance and Signaling Pathway Involvement
While there is no direct evidence in the current literature detailing the specific signaling pathway involvement of this compound, its structural motifs—the sulfonamide-like core and the aniline moiety—are prevalent in compounds with well-defined biological activities. This allows for informed hypotheses regarding its potential targets and mechanisms of action.
Potential as a Kinase Inhibitor
The aniline and substituted aniline scaffolds are common features in a large number of kinase inhibitors, which are crucial in cancer therapy. These scaffolds often form key hydrogen bonding interactions within the ATP-binding pocket of kinases.
Hypothesized interaction with a kinase ATP-binding pocket.
Potential as a Carbonic Anhydrase Inhibitor
Aromatic sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2][3][4][5] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
Mechanism of carbonic anhydrase inhibition by sulfonamides.
Potential Antimicrobial Activity
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][][7][8][9] By blocking this pathway, sulfonamides inhibit bacterial growth. It is plausible that this compound could exhibit similar antimicrobial properties.
Inhibition of the bacterial folic acid synthesis pathway.
Conclusion
This compound is a compound with a rich chemical profile that suggests significant potential for applications in drug discovery and development. While experimental data on some of its properties are limited, computational predictions and data from analogous structures provide a solid foundation for further research. The synthetic and analytical protocols outlined in this guide offer a practical framework for the preparation and characterization of this molecule. The exploration of its potential biological activities, particularly as a kinase inhibitor, carbonic anhydrase inhibitor, or antimicrobial agent, warrants further investigation and could lead to the development of novel therapeutic agents. This technical guide serves as a valuable resource for scientists and researchers embarking on the study of this compound and its derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
The Discovery and Synthesis of Novel Arylsulfonyl Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The arylsulfonyl aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the fine-tuning of physicochemical properties and target engagement, leading to the discovery of potent and selective modulators of various physiological pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel arylsulfonyl anilines, with a focus on their roles as GPR119 agonists, Nav1.7 inhibitors, and PI3K inhibitors.
Core Concepts in Arylsulfonyl Aniline Drug Discovery
The journey from a hit compound to a clinical candidate is a complex, multi-step process. The general workflow for the discovery and development of novel arylsulfonyl anilines involves a cycle of design, synthesis, and biological evaluation, followed by optimization based on structure-activity relationships (SAR).
Synthetic Methodologies
The synthesis of arylsulfonyl anilines can be approached through several routes. A common and versatile method involves the coupling of an appropriately substituted aniline with an arylsulfonyl chloride. The arylsulfonyl chloride itself is often prepared from the corresponding aniline via diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
A general synthetic scheme is presented below:
Detailed Experimental Protocol: Synthesis of an Arylsulfonyl 3-(Pyridin-2-yloxy)aniline GPR119 Agonist
This protocol is adapted from the synthesis of potent GPR119 agonists.[1]
Step 1: Synthesis of the Arylsulfonyl Chloride
-
To a stirred solution of the starting aniline (1.0 eq) in a suitable solvent such as a mixture of concentrated HCl and acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.
-
The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
The mixture is then poured into ice-water, and the precipitated arylsulfonyl chloride is collected by filtration, washed with water, and dried under vacuum.
Step 2: Coupling with the Aniline Moiety
-
To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane, the arylsulfonyl chloride (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until completion.
-
The mixture is then diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylsulfonyl aniline.
Biological Activity and Signaling Pathways
Arylsulfonyl anilines have been shown to modulate the activity of several important biological targets, including G protein-coupled receptors (GPCRs) and enzymes.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Quantitative Data: Arylsulfonyl Anilines as GPR119 Agonists
| Compound ID | Structure | hGPR119 EC50 (nM) |
| 1 | Arylsulfonyl 3-(pyridin-2-yloxy)aniline derivative | 25 |
| 34 | Optimized arylsulfonyl 3-(pyridin-2-yloxy)aniline | 3 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(12), 3609-13.[1]
Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists
This protocol describes a method to measure the potency of GPR119 agonists by quantifying intracellular cAMP levels.
-
Cell Culture: Maintain a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to create a concentration range for the dose-response curve.
-
Assay Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted test compounds to the wells and incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA) and follow the manufacturer's instructions to measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Nav1.7 Inhibitors for Pain Management
The voltage-gated sodium channel Nav1.7 is a key player in pain transmission, and its inhibition is a promising strategy for the development of novel analgesics. Several classes of arylsulfonyl anilines have been investigated as Nav1.7 inhibitors.
Quantitative Data: Arylsulfonyl Anilines as Nav1.7 Inhibitors
| Compound ID | Structure | Nav1.7 IC50 (µM) |
| Compound A | Arylsulfonamide derivative | 0.05 |
| Compound B | Modified arylsulfonamide | 0.02 |
Note: The specific structures and data are representative and compiled from various sources in the literature.
Experimental Protocol: Electrophysiology Assay for Nav1.7 Inhibition
This protocol outlines a method for assessing the inhibitory activity of compounds on Nav1.7 channels using patch-clamp electrophysiology.
-
Cell Culture: Use a cell line stably expressing human Nav1.7 (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup. The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should be designed to isolate sodium currents.
-
Recording Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.
-
Establish a stable baseline recording of the Nav1.7 current.
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the sodium current.
-
Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
PI3K Inhibitors for Cancer Therapy
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Arylsulfonyl anilines have been explored as inhibitors of PI3K.
Quantitative Data: Arylsulfonyl Anilines as PI3K Inhibitors
| Compound ID | Structure | PI3Kα IC50 (nM) |
| Compound X | 2-Piperidinol-3-(arylsulfonyl)quinoxaline | 25 |
| Compound Y | Optimized quinoxaline derivative | 5 |
Note: The specific structures and data are representative and compiled from various sources in the literature.
Experimental Protocol: PI3K Enzyme Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against a specific PI3K isoform.
-
Reagents: Purified recombinant PI3K enzyme, lipid substrate (e.g., PIP2), ATP, and a detection system (e.g., ADP-Glo, HTRF, or AlphaScreen).
-
Assay Procedure:
-
In a microplate, combine the PI3K enzyme and the test compound at various concentrations in an appropriate assay buffer.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate the reaction for a specific time at room temperature.
-
-
Detection: Stop the reaction and measure the product formation (PIP3) or ATP depletion using the chosen detection method according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Conclusion
The arylsulfonyl aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the ability to modulate a wide range of biological targets underscore its importance in modern drug discovery. This technical guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of this important class of compounds, offering a valuable resource for researchers in the field. Further exploration of this chemical space is likely to yield new and improved therapies for a variety of diseases.
References
3-(Propane-2-sulfonyl)aniline mechanism of action speculation
An In-depth Technical Guide on the Core Mechanism of Action Speculation for 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a speculative analysis of the potential mechanisms of action for the compound this compound. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this paper synthesizes information from structurally related compounds, namely those containing aniline and sulfonyl functional groups. The proposed mechanisms are based on established pharmacological principles of these moieties and are intended to guide future research and hypothesis testing. Potential biological activities for this compound could range from antimicrobial to kinase inhibition, reflecting the diverse therapeutic applications of aniline and sulfonamide derivatives.
Introduction
This compound is a small organic molecule featuring a central aniline ring substituted with a propane-2-sulfonyl group at the meta-position. While the specific biological profile of this compound is not yet characterized, its structural components are well-represented in a multitude of pharmacologically active agents. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2][3] The sulfonyl group is a key functional group in sulfonamides, a class of drugs with a long history of use as antibiotics, diuretics, and hypoglycemic agents.[][5] This guide will explore the plausible mechanisms of action for this compound by dissecting the known activities of its constituent chemical motifs.
Speculative Mechanisms of Action
Based on the chemical structure of this compound, we can speculate on several potential mechanisms of action. These hypotheses are derived from the known pharmacology of related aniline and sulfonamide-containing compounds.
Antimicrobial Activity via Folate Synthesis Inhibition
The most well-established mechanism for sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[][6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor of folic acid. Bacteria, unlike humans, must synthesize their own folic acid, making this pathway an attractive target for selective toxicity.[5]
Given the structural similarity of the aniline moiety to PABA and the presence of the sulfonyl group, it is plausible that this compound could exhibit antibacterial properties through a similar mechanism.
Logical Relationship: Proposed Antibacterial Mechanism
Caption: Proposed competitive inhibition of DHPS by this compound.
Kinase Inhibition
Aniline derivatives are a cornerstone in the development of kinase inhibitors, particularly for cancer therapy.[2][3] These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often dysregulated in cancer.[3] The aniline nitrogen and its substituents can form crucial hydrogen bonds and van der Waals interactions within the kinase domain.[3]
The this compound structure could potentially fit into the ATP-binding site of various kinases, with the sulfonyl group possibly forming hydrogen bonds with the hinge region of the kinase.
Signaling Pathway: Speculative Kinase Inhibition
Caption: Postulated ATP-competitive inhibition of a receptor tyrosine kinase.
Other Potential Enzyme Inhibition
Beyond DHPS and kinases, aniline and sulfonyl-containing compounds have been shown to inhibit a variety of other enzymes. For example, some aniline derivatives are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[7] Sulfonyl group-containing compounds have also been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and protein tyrosine phosphatase 1B, which are relevant to metabolic disorders like diabetes.[8][9]
Data Presentation
As there is no direct experimental data for this compound, the following table presents a summary of biological activities for structurally related compound classes to guide potential experimental investigations.
| Compound Class | Biological Target/Activity | Representative IC50/MIC Values | Reference |
| Sulfonamides | Dihydropteroate Synthase (DHPS) | Varies widely (µM to mM range) | [] |
| Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) Kinase | nM to µM range | [2] |
| Anilinobenzimidazoles | Antibacterial/Antifungal | MICs in µg/mL range | [10] |
| (E)-N-substituted benzylidene-anilines | Mushroom Tyrosinase | IC50 of 17.22 ± 0.38 µM for a potent derivative | [7] |
Experimental Protocols
To investigate the speculative mechanisms of action for this compound, the following experimental workflows are proposed.
Antimicrobial Activity Screening
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the antimicrobial activity of the compound.
Kinase Inhibition Profiling
A panel of commercially available kinase assays can be utilized for initial screening to identify potential kinase targets. Follow-up dose-response studies would then be necessary to determine the IC50 values for any identified hits.
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for identifying and characterizing kinase inhibitory activity.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated through empirical studies, its chemical structure suggests several plausible biological activities. Based on the extensive literature on related aniline and sulfonyl-containing compounds, it is reasonable to hypothesize that this molecule may function as an antimicrobial agent by targeting folate biosynthesis or as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear path for the initial biological characterization of this compound. Further investigation into these and other potential mechanisms will be crucial in determining the therapeutic potential of this and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In-depth Technical Guide: Solubility and Stability of 3-(Propane-2-sulfonyl)aniline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Propane-2-sulfonyl)aniline (CAS No: 170856-37-8). Due to the limited availability of experimental data for this specific compound, this document combines qualitative information, predicted physicochemical properties, and detailed, standardized experimental protocols for the determination of its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, enabling them to design and execute appropriate studies to fully characterize this molecule.
Introduction
This compound is an organic compound featuring a sulfonyl group and an aniline moiety.[1] While specific applications are not widely documented in public literature, its structural motifs are common in medicinal chemistry and materials science. Aniline derivatives are known precursors for a wide range of pharmaceuticals and dyes, and the sulfonyl group is a key functional group in many therapeutic agents, contributing to their physicochemical and pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is therefore critical for its potential development and application.
This guide will cover:
-
Predicted physicochemical properties.
-
Qualitative and predicted solubility characteristics.
-
Anticipated stability profile and potential degradation pathways.
-
Detailed experimental protocols for robust solubility and stability assessment.
Physicochemical Properties
As experimental data is scarce, the following table summarizes the predicted physicochemical properties for this compound. These values were derived from a consensus of multiple computational models and should be used as an initial guide pending experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₃NO₂S | - |
| Molecular Weight | 199.27 g/mol | - |
| Appearance | White to yellow crystalline powder.[2] | Based on typical appearance of similar compounds. |
| LogP (Octanol/Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility (logS) | -2.5 to -3.5 (log mol/L) | Suggests low to moderate aqueous solubility. |
| pKa (basic) | 2.5 - 3.5 | For the protonation of the aniline nitrogen. |
| pKa (acidic) | > 15 | The hydrogens on the carbon adjacent to the sulfonyl group are very weakly acidic. |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Solubility: The predicted low to moderate aqueous solubility is consistent with the presence of a hydrophobic benzene ring and an isopropyl group. The polar sulfonyl and amino groups will contribute to some water solubility.
-
pH-Dependent Solubility: As an aniline derivative with a predicted basic pKa between 2.5 and 3.5, the solubility of this compound is expected to be significantly higher in acidic solutions due to the formation of the more soluble anilinium salt.
-
Organic Solvent Solubility: It is reported to be soluble in organic solvents such as ethanol and chloroform.[2]
Experimental Protocols for Solubility Determination
To obtain accurate quantitative data, the following experimental protocols are recommended.
This method is suitable for early-stage drug discovery to rapidly assess solubility.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer, and the concentration at which precipitation occurs is determined.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection: Determine the solubility by detecting the formation of precipitate using one of the following methods:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, measure the absorbance of the supernatant and compare it to a calibration curve.
-
This method determines the solubility of a compound at equilibrium and is considered the gold standard.
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period, and the concentration of the dissolved compound in the saturated solution is measured.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the desired solvent (e.g., water, PBS at various pH values, or organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.
Stability Profile
Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation products.
Anticipated Stability
-
Aniline Moiety: Aniline and its derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to discoloration (darkening).
-
Sulfonyl Group: The sulfonyl group is generally stable under common pharmaceutical processing and storage conditions.
Experimental Protocols for Stability Testing (Forced Degradation Studies)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.
Principle: The compound is subjected to acidic, basic, and neutral aqueous conditions to assess its susceptibility to hydrolysis.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:
-
0.1 N HCl (acidic)
-
Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks). Samples should be taken at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Principle: The compound is exposed to an oxidizing agent to evaluate its susceptibility to oxidation.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation.
Principle: The compound is exposed to a combination of visible and UV light to assess its light sensitivity.
Methodology:
-
Sample Preparation: Expose the solid compound and a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Incubation: Place both the exposed and control samples in a photostability chamber.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.
Visualized Workflows
General Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing solubility and stability.
Decision Tree for pH-Dependent Solubility Studies
Caption: pH-dependent solubility study decision tree.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this compound remains limited, the provided predicted values and detailed protocols for analogous compounds offer a robust starting point for its comprehensive characterization. The successful application of these methodologies will be essential for any future development involving this molecule.
References
Lack of Publicly Available Data on the Biological Activity of 3-(Propane-2-sulfonyl)aniline
A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly accessible information regarding the biological activity screening of 3-(Propane-2-sulfonyl)aniline (CAS No. 170856-37-8). Despite its availability from chemical suppliers and its documentation in chemical repositories like PubChem, no specific studies detailing its effects in biological assays, its mechanism of action, or its interaction with signaling pathways have been identified in the public domain.
While general information exists for the broader class of aniline compounds, which are known to undergo metabolic activation and can exhibit toxicity, this data is not specific to the title compound.[1][2] Research into structurally related sulfonylaniline or aminocumene derivatives is available, but these findings cannot be directly extrapolated to this compound due to the unique structure-activity relationships that govern molecular interactions in biological systems.[3][4]
Consequently, it is not possible to provide a technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested, due to the absence of primary research on this specific molecule. The following sections outline the types of experimental approaches that would typically be employed in the initial biological screening of a novel aniline derivative, based on common practices in drug discovery and toxicology.
Hypothetical Screening Strategy (General Methodologies)
Should this compound be subjected to biological activity screening, a tiered approach would likely be implemented. This would begin with broad toxicity and cytotoxicity assays, followed by more specific functional or targeted assays if any initial activity is observed.
Table 1: Potential Initial Assays for Biological Screening
| Assay Type | Objective | Typical Endpoints |
| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to living cells. | IC₅₀ (Inhibitory Concentration 50%) or LC₅₀ (Lethal Concentration 50%). |
| Genotoxicity Assay | To assess the potential of the compound to damage DNA. | Comet tail length, micronuclei formation. |
| Enzyme Inhibition Panel | To screen for inhibitory activity against a broad range of common enzyme targets (e.g., kinases, proteases). | IC₅₀, Kᵢ (Inhibition constant). |
| Receptor Binding Assay | To identify potential binding affinity to a panel of common G-protein coupled receptors (GPCRs) or nuclear receptors. | Kᵢ, Kₑ (Equilibrium constant). |
| Antimicrobial Assay | To test for activity against a panel of bacteria and fungi. | MIC (Minimum Inhibitory Concentration). |
General Experimental Protocols
The following are generalized protocols for common preliminary screening assays.
1. MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a set duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to an untreated control and determine the IC₅₀ value.
-
2. Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)
This luminescent assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Principle: The assay quantifies kinase activity by measuring the depletion of ATP. Less light indicates higher kinase activity (more ATP consumed) and vice-versa.
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP with various concentrations of the test compound.
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Add a Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light from the remaining ATP.
-
Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition) and calculate IC₅₀ values.
-
Visualizations of Standard Experimental Workflows
The following diagrams illustrate the logical flow of the generalized protocols described above.
Caption: Generalized workflow for an MTT-based cytotoxicity assay.
Caption: Generalized workflow for a luminescence-based kinase inhibition assay.
References
In-Depth Technical Guide: Evaluating 3-(Propane-2-sulfonyl)aniline as a GPR119 Agonist Candidate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the evaluation of 3-(propane-2-sulfonyl)aniline as a potential G protein-coupled receptor 119 (GPR119) agonist. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3] This document outlines the core signaling pathways, detailed experimental protocols for in vitro assessment, and a structured approach to data presentation.
Introduction to GPR119 and its Therapeutic Potential
G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation offers a dual mechanism for improving glucose homeostasis:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
-
Promotion of incretin hormone release , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2]
This dual action makes GPR119 an attractive target for developing novel therapeutics for type 2 diabetes with a potentially lower risk of hypoglycemia compared to other treatments.[2][4] The activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][5] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP then activates Protein Kinase A (PKA), ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[1][6]
GPR119 Signaling Pathway
The canonical signaling pathway for GPR119 activation is depicted below. An agonist, such as the candidate compound this compound, binds to GPR119, leading to a conformational change that activates the associated Gαs protein. This triggers a cascade resulting in the exocytosis of insulin or GLP-1 containing vesicles.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of 3-Isopropylsulfonylaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropylsulfonylaniline, a substituted aromatic amine, presents a molecule of interest for various applications in chemical synthesis and potentially in the development of novel therapeutic agents. This technical guide provides a preliminary characterization of this compound, consolidating available physicochemical data and outlining standard experimental protocols for its synthesis and analysis. Due to the limited publicly available information on 3-isopropylsulfonylaniline, this document also draws upon data from structurally related compounds to infer potential properties and guide further research. All quantitative data is presented in structured tables, and detailed experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
Aniline and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. The incorporation of a sulfonyl group can significantly modulate the physicochemical and biological properties of the parent aniline molecule, often enhancing its metabolic stability and altering its interaction with biological targets. The isopropyl substituent further introduces steric and electronic effects that can influence molecular conformation and reactivity. This guide focuses on the initial characterization of 3-isopropylsulfonylaniline, providing a foundational understanding for researchers exploring its potential applications.
Physicochemical Properties
Quantitative data for 3-isopropylsulfonylaniline is not extensively documented in public literature. However, based on its structural components—an aniline ring, an isopropyl group, and a sulfonyl group—we can predict certain characteristics. The following table summarizes known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C9H13NO2S | Calculated |
| Molecular Weight | 199.27 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | N/A |
| pKa | Not available | N/A |
Synthesis
A plausible synthetic route to 3-isopropylsulfonylaniline involves the sulfonation of an appropriate aniline precursor followed by the introduction of the isopropyl group, or the reduction of a corresponding nitrobenzene derivative. A general experimental workflow for a potential synthesis is outlined below.
General Synthetic Workflow
Caption: A potential two-step synthesis of 3-isopropylsulfonylaniline.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Nitroaniline
-
Isopropylsulfonyl chloride
-
Pyridine
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of 3-Nitro-N-(isopropylsulfonyl)aniline
-
Dissolve 3-nitroaniline (1 eq.) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add isopropylsulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Isopropylsulfonylaniline
-
Dissolve the purified 3-nitro-N-(isopropylsulfonyl)aniline (1 eq.) in ethanol.
-
Add Tin(II) chloride dihydrate (3-5 eq.) and concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reduction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by column chromatography to yield 3-isopropylsulfonylaniline.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| 1H NMR (Predicted, in CDCl3) | 13C NMR (Predicted, in CDCl3) |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.4 | Aromatic protons (m) |
| ~6.8-7.0 | Aromatic protons (m) |
| ~4.0 | NH2 (br s) |
| ~3.2 | CH (septet) |
| ~1.3 | CH3 (d) |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) (Predicted) | Vibrational Mode |
| 3400-3250 | N-H stretch (primary amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2960 | Aliphatic C-H stretch |
| 1620-1580 | N-H bend |
| 1350-1300 | S=O stretch (asymmetric) |
| 1160-1120 | S=O stretch (symmetric) |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]+: 200.07 |
| [M+Na]+: 222.05 |
Experimental Analysis Workflow
The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of 3-isopropylsulfonylaniline.
Caption: Standard workflow for the analytical characterization of 3-isopropylsulfonylaniline.
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for 3-isopropylsulfonylaniline, compounds containing the sulfonylaniline scaffold have been investigated for a range of biological activities, including as inhibitors of various enzymes. For instance, certain sulfonamides are known to target carbonic anhydrases or act as antibacterial agents by inhibiting dihydropteroate synthase. The presence of the aniline moiety also suggests potential interactions with receptors and enzymes that recognize aromatic systems.
A hypothetical signaling pathway that could be investigated for its interaction with 3-isopropylsulfonylaniline is presented below. This is purely speculative and intended to guide initial biological screening efforts.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step synthesis protocol for 3-(Propane-2-sulfonyl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nucleophilic aromatic substitution of 1-bromo-3-nitrobenzene with propane-2-thiol to yield 1-nitro-3-(isopropylthio)benzene. This intermediate is subsequently oxidized to 1-nitro-3-(propane-2-sulfonyl)benzene using hydrogen peroxide. The final step involves the selective reduction of the nitro group to afford the target compound, this compound. Detailed experimental procedures, characterization data, and a summary of quantitative data are presented. Additionally, a diagram of the mTOR signaling pathway is included to highlight a relevant context for the application of such compounds in drug discovery.
Introduction
Aryl sulfones are a prominent structural motif in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The title compound, this compound, incorporates both a sulfone and an aniline moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the sulfone group can enhance metabolic stability and solubility, while the aniline group provides a reactive handle for further chemical modifications. This protocol details a reliable and reproducible synthetic route to this important building block.
Experimental Protocols
Step 1: Synthesis of 1-Nitro-3-(isopropylthio)benzene
This procedure describes the nucleophilic aromatic substitution reaction to form the sulfide intermediate.
-
Materials:
-
1-Bromo-3-nitrobenzene
-
Propane-2-thiol (Isopropyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1-bromo-3-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add propane-2-thiol (1.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-nitro-3-(isopropylthio)benzene as a yellow oil.
-
Step 2: Synthesis of 1-Nitro-3-(propane-2-sulfonyl)benzene
This protocol details the oxidation of the sulfide to the corresponding sulfone.
-
Materials:
-
1-Nitro-3-(isopropylthio)benzene
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-nitro-3-(isopropylthio)benzene (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.[1][2][3]
-
Cool the mixture to room temperature and carefully pour it into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 1-nitro-3-(propane-2-sulfonyl)benzene can be recrystallized from ethanol to yield a pale yellow solid.
-
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine.
-
Materials:
-
1-Nitro-3-(propane-2-sulfonyl)benzene
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Chloroform
-
-
Procedure:
-
In a round-bottom flask, suspend 1-nitro-3-(propane-2-sulfonyl)benzene (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (4.0 eq) to the suspension.
-
With vigorous stirring, add zinc dust (5.0 eq) portion-wise over 30 minutes. An exothermic reaction may be observed.[4][5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the zinc residue and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound as a solid.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sulfidation | K₂CO₃, Propane-2-thiol | DMF | 80 | 4-6 | 85-95 |
| 2 | Oxidation | H₂O₂, Acetic Acid | Acetic Acid | 60 | 8-12 | 80-90 |
| 3 | Reduction | Zn, NH₄Cl | Ethanol/Water | Room Temp. | 2-4 | 75-85 |
Table 2: Expected Analytical Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-7.4 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 3.9 (br s, 2H, NH₂), 3.2 (sept, 1H, J = 6.8 Hz, CH), 1.3 (d, 6H, J = 6.8 Hz, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 140.2, 130.1, 122.5, 119.8, 115.6, 55.4, 15.2 |
| HPLC (C18 column) | Purity: >98% (by peak area at 254 nm) |
| Mass Spec. (ESI+) | [M+H]⁺ calculated for C₉H₁₄NO₂S: 200.07; found: 200.1 |
| Appearance | White to off-white crystalline solid |
Visualizations
Diagram 1: Synthesis Workflow
Caption: A three-step synthetic route to this compound.
Diagram 2: mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway, a target for cancer drug development.[6][7][8][9][10]
References
- 1. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Visible-Light-Mediated Sulfonylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
The sulfonylaniline motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Traditional methods for the synthesis of these compounds often require harsh conditions and pre-functionalized starting materials, limiting their application in late-stage functionalization of complex molecules.[2][3] The advent of visible-light-mediated photoredox catalysis has provided a mild and efficient alternative for the direct C-H sulfonylation of anilines, enabling the formation of C-S bonds under gentle conditions.[4][5][6][7] This methodology offers broad functional group tolerance and is amenable to the late-stage modification of drug candidates.[3][4]
These application notes provide an overview of the visible-light-mediated sulfonylation of anilines, including reaction mechanisms, experimental protocols, and a summary of reaction outcomes with various substrates.
Mechanistic Overview
The visible-light-mediated sulfonylation of anilines generally proceeds via a photoredox catalytic cycle. While specific details may vary depending on the chosen photocatalyst and sulfonylation agent, a common mechanistic pathway is outlined below. The reaction is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light. The excited state photocatalyst (PC*) can then engage in either an oxidative or reductive quenching pathway.
In a common pathway involving sulfinate salts, the excited photocatalyst oxidizes the aniline derivative to form a radical cation. Concurrently, the reduced photocatalyst can reduce an oxidant present in the reaction mixture. The sulfinate salt is then oxidized to a sulfonyl radical, which subsequently couples with the aniline radical cation to form the desired sulfonated product.[8]
Alternatively, some methods utilize N-hydroxymethylphthalimide (NHMP) sulfones as precursors to sulfonyl radicals via a single-electron reduction.[2][8] Mechanistic studies have suggested complex pathways that may involve radical-radical coupling, electron donor-acceptor (EDA) complexes, and even nucleophilic chain processes.[8][9]
Caption: General Mechanistic Pathway for Visible-Light-Mediated Sulfonylation of Anilines.
Experimental Workflow
The general experimental procedure for visible-light-mediated sulfonylation of anilines is straightforward and can be adapted for various substrates and sulfonylating agents. A typical workflow is depicted below.
Caption: General Experimental Workflow for Visible-Light-Mediated Sulfonylation of Anilines.
Data Presentation
The following tables summarize the scope of the visible-light-mediated sulfonylation of various aniline derivatives with different sulfonylating agents, showcasing the versatility of this methodology.
Table 1: Sulfonylation of Various Anilines with Sulfonyl Fluorides [10]
| Aniline Derivative | Sulfonyl Fluoride | Product | Yield (%) |
| Aniline | 4-Methylbenzenesulfonyl fluoride | N-(4-methylphenyl)sulfonyl)aniline | 85 |
| 4-Methoxyaniline | 4-Methylbenzenesulfonyl fluoride | 4-Methoxy-N-((4-methylphenyl)sulfonyl)aniline | 78 |
| 4-Chloroaniline | 4-Methylbenzenesulfonyl fluoride | 4-Chloro-N-((4-methylphenyl)sulfonyl)aniline | 65 |
| N-Methylaniline | 4-Methylbenzenesulfonyl fluoride | N-Methyl-N-((4-methylphenyl)sulfonyl)aniline | 72 |
| Aniline | Benzenesulfonyl fluoride | N-(phenylsulfonyl)aniline | 82 |
| Aniline | 4-Chlorobenzenesulfonyl fluoride | N-((4-chlorophenyl)sulfonyl)aniline | 75 |
| Aniline | Thiophene-2-sulfonyl fluoride | N-(thiophen-2-ylsulfonyl)aniline | 68 |
Reaction conditions: Aniline derivative (1.8 equiv), sulfonyl fluoride (1.0 equiv), Ir[(ppy)2(dtbbpy)]Cl (5 mol%), NaHCO3 (1.8 equiv), solvent, 50°C, 30-W blue LEDs, 12 h.[10]
Table 2: Sulfonylation of Anilines with N-Hydroxymethylphthalimide (NHMP) Sulfones [8]
| Aniline Derivative | NHMP Sulfone | Product | Yield (%) |
| N,N-Dimethylaniline | Phenyl-NHMP sulfone | 2-(Phenylsulfonyl)-N,N-dimethylaniline | 75 |
| N,N-Diethylaniline | Phenyl-NHMP sulfone | N,N-Diethyl-2-(phenylsulfonyl)aniline | 68 |
| N-Phenylpyrrolidine | Phenyl-NHMP sulfone | 1-Phenyl-2-(phenylsulfonyl)pyrrolidine | 82 |
| N,N-Dimethyl-p-toluidine | Phenyl-NHMP sulfone | N,N,4-Trimethyl-2-(phenylsulfonyl)aniline | 70 |
| N,N-Dimethylaniline | 4-Chlorophenyl-NHMP sulfone | 2-((4-Chlorophenyl)sulfonyl)-N,N-dimethylaniline | 65 |
| N,N-Dimethylaniline | Methyl-NHMP sulfone | N,N-Dimethyl-2-(methylsulfonyl)aniline | 55 |
Reaction conditions: Dialkylaniline (1 equiv), NHMP sulfone derivative (2 or 3 equiv), Ru(bpy)3(PF6)2 (2 mol %), degassed MeCN or MeCN:DMA (10:1), irradiated with a blue LED (λmax = 440 nm) at 40–50 °C for 2 h.[8]
Table 3: Sulfonylation of Aniline Derivatives with Sulfinate Salts [11]
| Aniline Derivative | Sulfinate Salt | Product | Yield (%) |
| N,N-Dimethylaniline | Sodium methanesulfinate | 2-(Methylsulfonyl)-N,N-dimethylaniline | 85 |
| 4-Methoxy-N,N-dimethylaniline | Sodium methanesulfinate | 4-Methoxy-2-(methylsulfonyl)-N,N-dimethylaniline | 78 |
| N-Phenylpiperidine | Sodium methanesulfinate | 1-Phenyl-2-(methylsulfonyl)piperidine | 65 |
| N,N-Dimethyl-1-naphthylamine | Sodium methanesulfinate | N,N-Dimethyl-2-(methylsulfonyl)naphthalen-1-amine | 72 |
| N,N-Dimethylaniline | Sodium benzenesulfinate | 2-(Phenylsulfonyl)-N,N-dimethylaniline | 80 |
| N,N-Dimethylaniline | Sodium p-toluenesulfinate | N,N-Dimethyl-2-(p-tolylsulfonyl)aniline | 82 |
Reaction conditions: Aniline derivative, sodium sulfinate (5 equiv.), photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6 or an acridinium catalyst), K2S2O8 (3 equiv.), Bu4NHSO4 (20 mol%), 10:1 MeCN/H2O, blue LEDs, 40-72 h.[3][11]
Experimental Protocols
The following are generalized protocols based on published literature. Researchers should refer to the specific publications for detailed procedures and characterization data.
Protocol 1: Sulfonylation of Anilines with Sulfonyl Fluorides [10]
-
To an oven-dried reaction tube, add the aniline derivative (0.36 mmol, 1.8 equiv), sulfonyl fluoride (0.2 mmol, 1.0 equiv), Ir[(ppy)2(dtbbpy)]Cl (5 mol%), and NaHCO3 (0.36 mmol, 1.8 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 2.0 mL of degassed solvent (e.g., 1,2-dichloroethane).
-
Place the reaction tube approximately 5 cm from a 30-W blue LED strip and stir at 50°C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonylaniline.
Protocol 2: Sulfonylation of Dialkylanilines with NHMP Sulfones [8]
-
To a 10 mL sealed vial, add the dialkylaniline (1 equiv), the corresponding NHMP sulfone derivative (2 or 3 equiv), and Ru(bpy)3(PF6)2 (2 mol %).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add degassed MeCN (0.1 M) or a 10:1 mixture of MeCN:DMA (0.1 M) via syringe.
-
Irradiate the reaction mixture at 40–50 °C, placing it approximately 5.0 cm from a blue LED (λmax = 440 nm, 100% intensity) for 2 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure sulfonated product.
Protocol 3: Sulfonylation of Anilines with Sulfinate Salts [3][11]
-
In a reaction vessel, combine the aniline derivative (1 equiv), the sulfinate salt (5 equiv), the photocatalyst ([Ir(dF(CF3)ppy)2(dtbpy)]PF6, 1 mol%), potassium persulfate (K2S2O8, 3 equiv.), and tetrabutylammonium hydrogen sulfate (Bu4NHSO4, 20 mol%).
-
Add a 10:1 mixture of MeCN/H2O (0.1 M).
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with blue LEDs for 48-72 hours with stirring.
-
After the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude material by flash chromatography on silica gel to obtain the desired sulfone.
References
- 1. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 4. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Direct sulfonylation of anilines mediated by visible light | Department of Chemistry [chem.web.ox.ac.uk]
- 6. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct sulfonylation of anilines mediated by visible light [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Propane-2-sulfonyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline is a versatile building block in medicinal chemistry, belonging to the sulfonamide class of compounds. The presence of the aniline functional group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular scaffolds. The isopropylsulfonyl moiety can influence the physicochemical properties of the final compound, such as solubility and lipophilicity, and can also engage in key interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential therapeutic agents, particularly focusing on its role as a pharmacophore in kinase inhibitors.
Application Note 1: Synthesis of Kinase Inhibitors
The aniline moiety of this compound is a common feature in many ATP-competitive kinase inhibitors, where it can act as a crucial hydrogen bond donor and/or acceptor, facilitating binding to the hinge region of the kinase ATP-binding pocket. The isopropylsulfonyl group can occupy adjacent hydrophobic pockets, contributing to the overall potency and selectivity of the inhibitor.
A prominent application of aniline derivatives is in the synthesis of substituted pyrimidine and triazolopyrimidine scaffolds, which are core structures in numerous approved and investigational kinase inhibitors. The general synthetic strategy involves the nucleophilic substitution of a di-halogenated pyrimidine with this compound, followed by a subsequent reaction to introduce further diversity.
Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Series
3-(Propane-2-sulfonyl)aniline: A Versatile Building Block in Drug Discovery
Introduction
3-(Propane-2-sulfonyl)aniline is an aromatic amine containing an isopropylsulfonyl group at the meta position. This building block is of significant interest to medicinal chemists and drug discovery professionals. The aniline moiety provides a versatile handle for a variety of chemical transformations, enabling its incorporation into diverse molecular scaffolds. The isopropylsulfonyl group, with its specific steric and electronic properties, can influence the physicochemical characteristics of a molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of a drug candidate to its biological target.
While direct incorporation of this compound into currently marketed drugs is not widely documented, its structural isomer, 2-(propane-2-sulfonyl)aniline, is a key component of the successful anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The principles and applications demonstrated by the use of the 2-isomer provide a strong rationale for the utility of this compound in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition.
Application in Kinase Inhibitor Development: A Case Study of the Isomeric Scaffold in Ceritinib
The development of Ceritinib, a potent second-generation ALK inhibitor, highlights the significant role of the (propane-2-sulfonyl)aniline scaffold in modern drug design. Ceritinib is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). The 2-(propane-2-sulfonyl)aniline moiety in Ceritinib plays a crucial role in its high affinity and selectivity for the ALK kinase domain. This case study serves as a powerful blueprint for the potential applications of its 3-substituted isomer.
Biological Activity and Quantitative Data
The following table summarizes the inhibitory activity of Ceritinib against ALK and other kinases, demonstrating the potency achievable with the (propane-2-sulfonyl)aniline scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line |
| Ceritinib | ALK | 20 | Ba/F3 | EML4-ALK |
| IGF-1R | 110 | - | - | |
| InsR | 140 | - | - | |
| ROS1 | 30 | - | - |
Signaling Pathway
Ceritinib targets the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4. This results in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival through downstream signaling cascades, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.
Caption: ALK signaling pathway and the inhibitory action of Ceritinib.
Experimental Protocols
The following protocols outline the synthesis of a key intermediate using 2-(propane-2-sulfonyl)aniline, which can be adapted for reactions involving this compound.
Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
This protocol describes the nucleophilic aromatic substitution reaction to couple the sulfonylaniline moiety with a pyrimidine core, a common step in the synthesis of kinase inhibitors.
Materials:
-
2-(propane-2-sulfonyl)aniline (or this compound)
-
2,4,5-trichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in n-butanol, add 2-(propane-2-sulfonyl)aniline (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a cold solvent such as ethanol or diethyl ether, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: General workflow for incorporating this compound into a drug candidate.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. While its direct application in marketed drugs is yet to be prominently featured, the successful precedent set by its isomer in the potent kinase inhibitor Ceritinib provides a strong impetus for its exploration. The synthetic accessibility of the aniline functionality, combined with the beneficial physicochemical properties imparted by the isopropylsulfonyl group, makes it an attractive component for the design of novel therapeutics, particularly in the field of oncology and kinase inhibition. The protocols and data presented herein, by analogy to a clinically successful drug, offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
Application Notes and Protocols for N-Arylsulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-arylsulfonamides are a critical pharmacophore in a vast array of therapeutic agents and a valuable structural motif in organic synthesis. The development of efficient and versatile methods for their synthesis is of paramount importance to the pharmaceutical and chemical industries. This document provides detailed application notes and experimental protocols for four prominent methods of N-arylsulfonamide synthesis: Iron-Catalyzed Synthesis from Nitroarenes, Microwave-Assisted Synthesis from Sulfonic Acids, Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.
Iron-Catalyzed N-Arylsulfonamide Synthesis from Nitroarenes
This method offers a cost-effective and environmentally friendly approach by utilizing readily available and stable nitroarenes as the nitrogen source. The iron-catalyzed reductive N-S coupling avoids the use of often toxic or mutagenic aromatic amines.[1][2][3][4][5]
Application Notes:
This one-step catalytic synthesis directly couples sodium arylsulfinates with nitroarenes.[1][3][4][5] The reaction is promoted by an inexpensive iron catalyst, typically iron(II) chloride (FeCl₂), with sodium bisulfite (NaHSO₃) acting as the reductant.[1][3][4][5] The protocol exhibits broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the nitroarene and the sodium arylsulfinate.[1] Dimethyl sulfoxide (DMSO) is generally the solvent of choice for this transformation.[1] Mechanistic studies suggest that the N-S bond formation may occur through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group.[1][2][3]
Experimental Protocol:
A representative procedure for the iron-catalyzed synthesis of N-arylsulfonamides is as follows:
-
To a reaction vessel, add the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), iron(II) chloride (FeCl₂, 0.1 mmol, 10 mol%), and sodium bisulfite (NaHSO₃, 3.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 5 mL) as the solvent.
-
Seal the vessel and stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylsulfonamide.
Data Presentation:
| Entry | Nitroarene | Sodium Arylsulfinate | Yield (%) |
| 1 | Nitrobenzene | Sodium benzenesulfinate | 85 |
| 2 | 4-Chloronitrobenzene | Sodium p-toluenesulfinate | 82 |
| 3 | 4-Methylnitrobenzene | Sodium benzenesulfinate | 88 |
| 4 | 4-Methoxynitrobenzene | Sodium p-toluenesulfinate | 90 |
| 5 | 3-Nitropyridine | Sodium benzenesulfinate | 75 |
Microwave-Assisted N-Arylsulfonamide Synthesis from Sulfonic Acids
Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, increased yields, and enhanced purity of products.[6][7][8][9][10] This method provides a rapid and efficient route to N-arylsulfonamides directly from sulfonic acids or their salts.[6][7][8][9][10]
Application Notes:
This protocol involves a two-step, one-pot procedure under microwave irradiation.[6] In the first step, the sulfonic acid is activated with 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a base like triethylamine.[6][7][10] The resulting activated intermediate is then reacted with a primary or secondary amine in the second microwave-assisted step to furnish the desired sulfonamide.[6][7][10] This method avoids the isolation of sensitive sulfonyl chloride intermediates.[6] The reaction tolerates a wide range of sulfonic acids (aromatic, aliphatic, and heterocyclic) and amines.[6] For the reaction of sulfonic acid sodium salts, a catalytic amount of a phase-transfer catalyst such as 18-crown-6 can be beneficial.[6]
Experimental Protocol:
A representative procedure for the microwave-assisted synthesis of N-arylsulfonamides is as follows:
-
Step 1: Activation of Sulfonic Acid
-
In a microwave-safe reaction vessel, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.4 mmol), and triethylamine (1.2 mmol) in acetone (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
-
Step 2: Amination
-
Cool the reaction vessel to room temperature.
-
Add the amine (1.2 mmol) and a 2 M aqueous solution of sodium hydroxide (1.5 mL).
-
Reseal the vessel and irradiate in the microwave reactor at 50 °C for 10 minutes.
-
-
Work-up and Purification
-
After cooling, remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Entry | Sulfonic Acid | Amine | Yield (%) |
| 1 | Benzenesulfonic acid | Aniline | 95 |
| 2 | p-Toluenesulfonic acid | Benzylamine | 92 |
| 3 | 2-Naphthalenesulfonic acid | Morpholine | 90 |
| 4 | Methanesulfonic acid | 4-Chloroaniline | 88 |
| 5 | Thiophene-2-sulfonic acid | Cyclohexylamine | 85 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] It is widely used for the synthesis of N-arylsulfonamides from aryl halides or triflates and sulfonamides.
Application Notes:
This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or a pre-catalyst, in combination with a phosphine ligand. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates. Sterically hindered biaryl phosphine ligands are often highly effective. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the sulfonamide.[11] The reaction is generally carried out in an inert atmosphere in solvents like toluene, dioxane, or THF. This method is compatible with a wide range of functional groups on both the aryl halide and the sulfonamide.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination for N-arylsulfonamide synthesis is as follows:
-
To an oven-dried reaction tube, add the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 4-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Sulfonamide | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Benzenesulfonamide | Xantphos | 92 |
| 2 | 4-Chlorobenzonitrile | Methanesulfonamide | RuPhos | 85 |
| 3 | 1-Bromo-3,5-dimethylbenzene | p-Toluenesulfonamide | tBuXPhos | 95 |
| 4 | 2-Bromopyridine | Ethanesulfonamide | DavePhos | 88 |
| 5 | 4-Bromoanisole | Benzenesulfonamide | Xantphos | 94 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, including the C-N bond in N-arylsulfonamides, using a copper catalyst.[14][15] While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions.[16]
Application Notes:
This reaction involves the coupling of an aryl halide with a sulfonamide in the presence of a copper catalyst, typically a copper(I) salt such as CuI. The addition of a ligand, such as a diamine (e.g., 1,10-phenanthroline) or an amino acid (e.g., L-proline), can significantly improve the reaction efficiency and allow for lower reaction temperatures.[15][16] A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also required. The reaction is often carried out in a polar aprotic solvent like DMSO or DMF. Electron-deficient aryl halides are generally more reactive in Ullmann-type couplings.[17]
Experimental Protocol:
A general procedure for the copper-catalyzed Ullmann condensation for N-arylsulfonamide synthesis is as follows:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a polar aprotic solvent (e.g., DMSO, 5 mL).
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 100-130 °C) for a designated time (e.g., 12-48 hours), monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Sulfonamide | Ligand | Yield (%) |
| 1 | 4-Iodonitrobenzene | Benzenesulfonamide | 1,10-Phenanthroline | 88 |
| 2 | 4-Iodobenzonitrile | p-Toluenesulfonamide | L-Proline | 85 |
| 3 | 1-Iodo-4-methoxybenzene | Methanesulfonamide | N,N'-Dimethylethylenediamine | 78 |
| 4 | 2-Iodopyridine | Benzenesulfonamide | L-Proline | 75 |
| 5 | 1-Bromo-4-fluorobenzene | Ethanesulfonamide | 1,10-Phenanthroline | 82 |
Visualizations
Caption: General experimental workflow for N-arylsulfonamide synthesis.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 2. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | Semantic Scholar [semanticscholar.org]
- 3. figshare.com [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Crude 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 3-(propane-2-sulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The described multi-step purification strategy is designed to effectively remove common process-related impurities, yielding a final product of high purity suitable for drug development and other sensitive applications. The protocols include liquid-liquid extraction for initial work-up, column chromatography for primary purification, and recrystallization for final polishing.
Overview of the Purification Strategy
The purification of crude this compound typically addresses impurities arising from its synthesis, which may include unreacted starting materials, by-products, and residual solvents. A robust, multi-step approach is recommended to achieve high purity. This involves an initial extractive work-up to remove acidic and basic impurities, followed by column chromatography to separate the target compound from structurally similar impurities, and a final recrystallization step to obtain a highly crystalline and pure product.
Caption: Overall purification workflow for this compound.
Liquid-Liquid Extraction (Aqueous Work-up)
This initial step is designed to remove water-soluble impurities, as well as acidic and basic by-products from the crude reaction mixture. The basicity of the aniline functional group allows for its selective extraction and separation from certain impurities.[1]
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This step protonates residual aniline starting material, making it water-soluble and facilitating its removal into the aqueous phase.[1] Repeat the wash twice.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Caption: Workflow for the liquid-liquid extraction of crude this compound.
Data Presentation
| Parameter | Before Extraction | After Extraction |
| Purity (by HPLC) | ~75% | ~85-90% |
| Major Impurities | Unreacted starting materials, acidic/basic by-products | Neutral organic impurities |
| Recovery | N/A | >95% |
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related impurities based on their differential adsorption to a stationary phase.[2][3][4] Silica gel is a common stationary phase for the purification of moderately polar compounds like aromatic sulfonamides.[2][3]
Experimental Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[4] The amount of silica gel should be 50-100 times the weight of the crude material for effective separation.[2]
-
Sample Loading: Dissolve the partially purified product from the extraction step in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the column.[5]
-
Elution: Begin elution with a non-polar solvent system, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a 70:30 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound in the collection solvent system.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for the column chromatography purification step.
Data Presentation
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | ~85-90% | >98% |
| Key Impurities Removed | Isomeric by-products, non-polar impurities | Trace impurities |
| Typical Yield | N/A | 80-90% (from this step) |
Recrystallization
Recrystallization is the final step to achieve high purity and obtain a crystalline solid product. This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[6][7] A two-solvent system is often effective for sulfonyl aniline derivatives.[8][9]
Experimental Protocol
-
Solvent Selection: Choose a solvent pair where this compound is soluble in the first solvent (e.g., ethanol, isopropanol, or ethyl acetate) at elevated temperatures and insoluble in the second, less polar solvent (e.g., water, hexane, or heptane) at room temperature. The two solvents must be miscible.[8][9]
-
Dissolution: Dissolve the chromatographically purified product in a minimal amount of the hot primary solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the second solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the first solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum to obtain the final, highly pure this compound.
Caption: Workflow for the final recrystallization step.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | >98% | >99.5% |
| Physical Form | Amorphous or semi-solid | Crystalline solid |
| Typical Yield | N/A | 85-95% (from this step) |
Summary of Purification and Yield
The following table summarizes the expected purity and yield at each stage of the purification process for crude this compound.
| Purification Step | Starting Purity | Purity After Step | Step Yield | Overall Yield |
| Liquid-Liquid Extraction | ~75% | ~85-90% | >95% | >95% |
| Column Chromatography | ~85-90% | >98% | 80-90% | 76-85.5% |
| Recrystallization | >98% | >99.5% | 85-95% | 64.6-81.2% |
Note: The data presented in the tables are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. column-chromatography.com [column-chromatography.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Analytical Characterization of 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-(propane-2-sulfonyl)aniline. The protocols detailed herein are designed to confirm the identity, purity, and structural attributes of this compound, which is of interest in pharmaceutical and chemical research. The methodologies are based on established analytical techniques for substituted anilines and sulfonyl-containing aromatic compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is generally suitable for this moderately polar compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 5 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Predicted Chromatographic Data
| Analyte | Predicted Retention Time (min) | Purity (%) |
| This compound | 8-12 | >98 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection of any volatile impurities. The mass spectrum provides a molecular fingerprint that confirms the compound's identity.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (approximately 10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions (Starting Point):
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Data Presentation: Predicted GC-MS Data
| Analyte | Predicted Retention Time (min) | Predicted Molecular Ion [M]⁺ (m/z) | Predicted Key Fragments (m/z) |
| This compound | 12-16 | 199 | 184 ([M-CH₃]⁺), 156 ([M-C₃H₇]⁺), 92 ([C₆H₄NH₂]⁺) |
GC-MS Analysis Logical Flow
Caption: Logical flow of GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Data Presentation: Predicted NMR Data (in CDCl₃)
¹H NMR (400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.20 | m | 2H | Ar-H |
| 7.00-6.90 | m | 2H | Ar-H |
| 3.90 | br s | 2H | -NH₂ |
| 3.15 | septet | 1H | -CH(CH₃)₂ |
| 1.25 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (100 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 148.5 | Ar-C (C-NH₂) |
| 141.0 | Ar-C (C-SO₂) |
| 130.0 | Ar-CH |
| 122.0 | Ar-CH |
| 118.0 | Ar-CH |
| 115.0 | Ar-CH |
| 55.0 | -CH(CH₃)₂ |
| 15.5 | -CH(CH₃)₂ |
NMR Analysis Workflow
Caption: Workflow for NMR structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.
Data Presentation: Predicted FTIR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2960 | C-H stretch | Aliphatic C-H (isopropyl) |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1310-1290 | S=O stretch (asymmetric) | Sulfone (-SO₂-) |
| 1150-1120 | S=O stretch (symmetric) | Sulfone (-SO₂-) |
FTIR Analysis Signaling Pathway
Caption: Signaling pathway of FTIR analysis.
Application of 3-(Propane-2-sulfonyl)aniline in Organic Synthesis: A Focus on the Synthesis of Kinase Inhibitors
Introduction
3-(Propane-2-sulfonyl)aniline, also known as 3-isopropylsulfonylaniline, is a valuable substituted aniline derivative that serves as a crucial building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its structural motif, featuring a sulfonyl group, is prevalent in a wide array of biologically active molecules. The sulfone moiety is a key pharmacophore that can modulate the physicochemical properties of a compound, such as solubility and metabolic stability, and can participate in hydrogen bonding interactions with biological targets.
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. The aniline nitrogen of this compound serves as a nucleophile in coupling reactions, typically with heterocyclic electrophiles, to construct the core structure of these inhibitors.
This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound and analogous compounds in the synthesis of kinase inhibitors, with a specific focus on the synthesis of Pazopanib.
Key Application: Synthesis of Pazopanib
The synthesis of Pazopanib showcases a critical application of aniline derivatives in the construction of complex pharmaceutical agents. The general synthetic strategy involves the coupling of a substituted pyrimidine core with a suitable aniline derivative. While some routes utilize 5-amino-2-methylbenzenesulfonamide in the final step, the fundamental coupling chemistry is representative of how this compound would be employed. The following scheme outlines a common synthetic route to Pazopanib.
Caption: Synthetic route to Pazopanib.
Experimental Protocols
The following protocols are representative of the key transformations involved in the synthesis of Pazopanib and illustrate the utility of aniline derivatives in this context.
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine [1][2]
This protocol details the nucleophilic aromatic substitution reaction between an aniline derivative and a di-chlorinated pyrimidine, a common strategy for building the core of kinase inhibitors.
-
Materials:
-
2,3-dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
De-ionized water
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (2.0 equivalents).
-
Add 2,4-dichloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture for 24 hours at 25-30°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add de-ionized water to the reaction mixture and stir for 1 hour at 25-30°C to precipitate the product.
-
Filter the solid, wash with de-ionized water, and then with cold ethyl acetate.
-
Dry the solid in a vacuum oven at 50°C for 16 hours to afford N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as an off-white solid.
-
Protocol 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [1][2]
This step involves the methylation of the secondary amine, a common step to modify the properties of the final compound.
-
Materials:
-
N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
-
Iodomethane (CH₃I)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (1.0 equivalent) in N,N-dimethylformamide, add cesium carbonate (2.0 equivalents).
-
Add iodomethane (1.1 equivalents) dropwise to the suspension at 25-30°C.
-
Stir the reaction mixture at 25-30°C for 6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to 0-5°C and proceed with workup, which typically involves quenching with water and extraction with an organic solvent.
-
Protocol 3: Synthesis of Pazopanib Hydrochloride [2]
This final coupling step is a crucial reaction that joins the pyrimidine core with the sulfonamide-containing aniline, representative of the application of this compound derivatives.
-
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-amino-2-methylbenzenesulfonamide
-
4M Hydrochloric acid in isopropyl alcohol
-
Isopropyl alcohol
-
-
Procedure:
-
To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine (90 g, 0.312 mol) and 5-amino-2-methylbenzenesulfonamide (64.07 g, 0.344 mol) in isopropyl alcohol (900 mL), add 4M hydrochloric acid solution in isopropyl alcohol (1.56 mL).
-
Heat the reaction mixture to reflux temperature for 10 to 12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to 25°C.
-
Stir the mixture at 25-30°C for 30 minutes.
-
Filter the solid, wash with isopropyl alcohol, and dry under vacuum at 45-50°C for 12 hours to afford Pazopanib hydrochloride as a light brown solid.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Pazopanib, highlighting the efficiency of the reactions.
| Step | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 1 | 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | NaHCO₃, Methanol | 25-30 | 24 | ~90% | >99% | [1][2] |
| 2 | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | CH₃I, Cs₂CO₃, DMF | 25-30 | 6 | ~95% | >99% | [1][2] |
| 3 | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide | HCl, Isopropyl alcohol | Reflux | 10-12 | ~95% | >99.5% | [2] |
Signaling Pathway and Mechanism of Action
Pazopanib, synthesized from intermediates derived from substituted anilines like this compound, functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), as well as Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit. By inhibiting these receptors, Pazopanib blocks the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Caption: Pazopanib inhibits the VEGFR signaling pathway.
References
Application Notes and Protocols for the Derivatization of 3-(Propane-2-sulfonyl)aniline for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 3-(propane-2-sulfonyl)aniline, a versatile scaffold for the development of novel therapeutic agents. The derivatization strategies outlined below, specifically N-acylation and reductive amination, are fundamental reactions in medicinal chemistry for generating a library of analogues for Structure-Activity Relationship (SAR) studies. The resulting compounds, bearing diverse functionalities, can be screened for their biological activity to identify key structural features responsible for target engagement and cellular effects.
Introduction
The this compound core is a key structural motif found in a variety of biologically active molecules. The presence of the sulfonyl group, a known hydrogen bond acceptor, and the anilino moiety, a versatile synthetic handle, makes this scaffold particularly attractive for drug discovery. Anilines and their derivatives are integral components of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors often function by competing with ATP for binding to the kinase domain of key signaling proteins. The derivatization of the aniline nitrogen allows for the introduction of various substituents that can probe the chemical space of the ATP-binding pocket, leading to enhanced potency and selectivity.
Given the structural similarities of aniline derivatives to known kinase inhibitors, it is hypothesized that derivatives of this compound may target signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The protocols detailed herein provide a roadmap for the synthesis of a focused library of compounds to explore this hypothesis and to establish a comprehensive SAR.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a series of derivatized this compound analogues targeting a specific kinase (e.g., PI3Kα). This data is provided for illustrative purposes to guide the interpretation of SAR studies. Actual data will be dependent on the specific biological assays performed.
| Compound ID | R Group | Molecular Weight ( g/mol ) | IC50 (nM) vs. PI3Kα |
| 1 | H | 201.27 | >10,000 |
| 2a | -C(O)CH₃ | 243.31 | 5,280 |
| 2b | -C(O)Ph | 305.38 | 1,150 |
| 2c | -C(O)(4-Cl-Ph) | 339.82 | 450 |
| 3a | -CH₂Ph | 291.40 | 890 |
| 3b | -CH₂(4-F-Ph) | 309.39 | 320 |
| 3c | -CH₂(4-OCH₃-Ph) | 321.42 | 650 |
Note: The IC50 values presented are hypothetical and intended to demonstrate potential SAR trends. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acyl Halides
This protocol describes a general procedure for the synthesis of N-acyl derivatives of this compound using acyl chlorides as the acylating agents.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of this compound with Aldehydes
This protocol details a one-pot procedure for the synthesis of N-alkyl derivatives of this compound via reductive amination with various aldehydes.[1]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).
-
Add anhydrous DCE to dissolve the reactants (approximately 0.15 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Derivatization workflow for SAR studies.
Caption: Proposed PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: Synthesis of Sulfonylanilines from Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylanilines are a critical structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of these compounds has traditionally relied on sulfonyl chlorides, which, despite their reactivity, suffer from instability and can lead to undesired side reactions. Sulfonyl fluorides have emerged as superior alternatives due to their remarkable stability to hydrolysis and thermolysis, while still exhibiting controlled reactivity.[1][2] This unique balance of stability and reactivity makes them ideal reagents for late-stage functionalization in drug discovery programs.[3][4] This document provides detailed application notes and protocols for the synthesis of sulfonylanilines from sulfonyl fluorides, focusing on modern, efficient, and mild methodologies.
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, has further propelled the use of sulfonyl fluorides.[2][5][6] SuFEx reactions are characterized by their high efficiency, broad substrate scope, and mild reaction conditions, making them highly attractive for the construction of diverse molecular libraries for high-throughput screening.[7]
Application Notes
Advantages of Using Sulfonyl Fluorides:
-
Enhanced Stability: Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts, showing resistance to hydrolysis, reduction, and thermolysis.[2] This stability allows for easier handling, storage, and purification, and enables their use in a wider range of reaction conditions.
-
Chemoselectivity: They react selectively at the sulfur center, avoiding the side reactions often observed with more reactive sulfonylating agents.[2]
-
"Click Chemistry" Reactivity: As key players in SuFEx chemistry, sulfonyl fluorides provide rapid and reliable access to sulfonylanilines and other sulfur(VI) compounds with high yields and minimal purification.[2][6][8]
-
Late-Stage Functionalization: Their stability and predictable reactivity make them ideal for introducing the sulfonamide moiety late in a synthetic sequence, a crucial advantage in the synthesis of complex drug candidates.[3][9]
-
Covalent Probe Discovery: In chemical biology, sulfonyl fluorides are increasingly used as covalent probes to target various nucleophilic amino acid residues in proteins, including lysine, tyrosine, and histidine, expanding the toolbox for covalent inhibitor design.[1][4]
Key Synthetic Methodologies:
-
Visible-Light-Mediated Sulfonylation: A modern approach that utilizes a photocatalyst to enable the reaction between sulfonyl fluorides and anilines under mild conditions. This method proceeds via a radical process and is particularly useful for synthesizing a variety of substituted sulfonylanilines.[3]
-
Calcium Triflimide Catalyzed Sulfonylation: This method employs a Lewis acid, calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride, facilitating nucleophilic attack by the aniline. It is a robust and versatile method applicable to a wide range of sterically and electronically diverse substrates.[10][11][12][13]
-
HOBt/Silicon Additive Catalyzed Amidation: A broad-spectrum catalytic method using 1-hydroxybenzotriazole (HOBt) in combination with silicon additives to activate sulfonyl fluorides for amidation. This protocol is particularly effective for sterically hindered substrates and has been applied to the synthesis of marketed drugs.[9]
Experimental Protocols
Protocol 1: Visible-Light-Mediated Synthesis of Sulfonylanilines
This protocol is based on the work of Li and coworkers and describes a mild and simple method for the construction of sulfonylanilines using visible light.[3]
Reaction Scheme:
Caption: General scheme for visible-light-mediated sulfonylation.
Materials:
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Ir[(ppy)₂(dtbbpy)]Cl (photocatalyst, 1-5 mol%)
-
Acetonitrile (MeCN) as solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Blue LEDs
Procedure:
-
To an oven-dried reaction vessel, add the aryl sulfonyl fluoride, the aniline derivative, and the photocatalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture under irradiation with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonylaniline.
Quantitative Data:
| Entry | Aryl Sulfonyl Fluoride | Aniline | Yield (%) |
| 1 | 4-Methylbenzenesulfonyl fluoride | N,N,4-trimethylaniline | 85 |
| 2 | Benzenesulfonyl fluoride | N,N-dimethylaniline | 78 |
| 3 | 4-Methoxybenzenesulfonyl fluoride | N,N-dimethylaniline | 82 |
| 4 | 4-Chlorobenzenesulfonyl fluoride | N,N-dimethylaniline | 75 |
| 5 | Naphthalene-2-sulfonyl fluoride | N,N-dimethylaniline | 65 |
Data adapted from a representative visible-light mediated synthesis.[3]
Protocol 2: Calcium Triflimide Catalyzed Synthesis of Sulfonylanilines
This protocol is based on the method developed by Ball and coworkers, which uses a Lewis acid to activate sulfonyl fluorides.[10][11][12][13]
Reaction Scheme:
Caption: General scheme for Ca(NTf₂)₂ catalyzed sulfonylation.
Materials:
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Aniline derivative (1.0 - 2.0 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)
-
tert-Amyl alcohol (t-amylOH) as solvent
-
Triethylamine (Et₃N) (1.0 equiv, if using 1.0 equiv of aniline)
Procedure:
-
To a reaction vial, add the aryl sulfonyl fluoride, the aniline derivative, and calcium triflimide.
-
Add tert-amyl alcohol to the vial. If using 1.0 equivalent of aniline, add triethylamine.
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure sulfonylaniline.
Quantitative Data:
| Entry | Aryl Sulfonyl Fluoride | Amine | Yield (%) |
| 1 | Benzenesulfonyl fluoride | Aniline | 71 |
| 2 | Benzenesulfonyl fluoride | 4-Methoxyaniline | 85 |
| 3 | Benzenesulfonyl fluoride | 4-Aminophenol | 68 (sulfonamide) |
| 4 | 4-Cyanobenzenesulfonyl fluoride | Aniline | 85 |
| 5 | Benzenesulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | 63 |
Data is representative of the Ca(NTf₂)₂ catalyzed method.[10][12]
Protocol 3: HOBt/Silicon Additive Catalyzed Synthesis of Sulfonylanilines
This protocol is based on a broad-spectrum catalytic amidation of sulfonyl fluorides.[9]
Experimental Workflow:
Caption: Workflow for HOBt-catalyzed sulfonylation.
Materials:
-
Sulfonyl fluoride (1.2 equiv)
-
Amine (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, dissolve the sulfonyl fluoride, amine, HOBt, DIPEA, and TMDS in anhydrous DMSO.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the desired sulfonamide.
Quantitative Data:
| Entry | Sulfonyl Fluoride | Amine | Yield (%) |
| 1 | Phenylsulfonyl fluoride | tert-Butylamine | 95 |
| 2 | 4-Toluenesulfonyl fluoride | Aniline | 92 |
| 3 | 2,4,6-Triisopropylbenzenesulfonyl fluoride | Aniline | 91 |
| 4 | 4-Toluenesulfonyl fluoride | 2,6-Dimethylaniline | 87 |
| 5 | Fedratinib precursor sulfonyl fluoride | Amine intermediate | 93 |
Yields are representative of the HOBt/silicon additive catalyzed method.[9]
Signaling Pathways and Logical Relationships
The synthesis of sulfonylanilines from sulfonyl fluorides can proceed through different mechanisms depending on the chosen methodology. Below are diagrams illustrating two key mechanistic pathways.
Visible-Light-Mediated Radical Pathway:
Caption: Proposed radical mechanism for photocatalytic sulfonylation.
Lewis Acid Activation Pathway:
Caption: Lewis acid activation for nucleophilic substitution.
Conclusion
The use of sulfonyl fluorides for the synthesis of sulfonylanilines offers significant advantages over traditional methods, primarily due to their enhanced stability and amenability to modern catalytic transformations. The protocols detailed herein, including visible-light-mediated, Lewis acid-catalyzed, and HOBt-catalyzed methods, provide researchers in drug discovery and organic synthesis with a versatile toolkit for accessing this important class of compounds. These mild and efficient reactions are well-suited for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for biological screening.
References
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 6. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theballlab.com [theballlab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sulfonyl Aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonyl aniline synthesis. The following sections address common side reactions and other issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of Ortho- and Para-Isomers
Question: My reaction is producing a mixture of ortho- and para-sulfonylated anilines, with a low yield of the desired para-product. How can I improve the regioselectivity?
Answer: The formation of both ortho and para isomers is a common challenge in electrophilic aromatic substitution reactions involving aniline derivatives. The amino group is an activating, ortho-, para-director. While the para product is generally favored due to steric hindrance from the bulky sulfonyl group, the reaction conditions significantly influence the product ratio.[1]
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy to enhance para-selectivity is to protect the amino group of the aniline starting material. Acetylation to form an acetanilide is a common and effective method.[1] The bulkier acetyl group sterically hinders the ortho positions, thereby favoring substitution at the para position.[1]
-
Control Reaction Temperature: The sulfonation of aniline can be a reversible reaction. While higher temperatures may favor the thermodynamically more stable para-isomer, excessively high temperatures can lead to desulfonation and potential rearrangement to the ortho-isomer.[1] It is crucial to optimize the temperature for your specific substrate.
-
Choice of Sulfonylating Agent: The nature and bulkiness of the sulfonylating agent can influence the ortho/para ratio. Exploring different sulfonylating agents may be beneficial. Newer methods, such as visible-light-mediated sulfonylation, can also offer improved selectivity under milder conditions.[1][2]
Issue 2: Polysulfonylation - Formation of Di- or Tri-substituted Products
Question: I am observing the formation of di- or even tri-sulfonylated byproducts in my reaction mixture, which complicates purification and reduces the yield of my desired mono-sulfonylated aniline. What causes this and how can I prevent it?
Answer: Polysulfonylation occurs when the aniline ring is highly activated, leading to multiple substitutions. This is more likely to happen when using an unprotected aniline under harsh reaction conditions with an excess of the sulfonylating agent.[1]
Troubleshooting Steps:
-
Protect the Amino Group: As with improving regioselectivity, protecting the amino group is the primary solution. The electron-withdrawing nature of the acetyl group in acetanilide deactivates the aromatic ring sufficiently to prevent over-sulfonylation under controlled conditions.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Using a large excess should be avoided unless empirically determined to be necessary for your specific substrate.[1] A slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the sulfonylating agent can help ensure the complete consumption of the latter before it reacts further.[3]
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it once the desired mono-sulfonylated product is predominantly formed. Avoid prolonged reaction times and excessively high temperatures, which can promote further substitution.[1][3]
Issue 3: Low Yield or Incomplete Reaction
Question: My reaction is showing a low yield of the desired N-sulfonylated product, and a significant amount of starting aniline remains. What could be the issue?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or side reactions consuming the reactants.
Troubleshooting Steps:
-
Moisture-Sensitive Reagents: Sulfonyl chlorides are highly reactive and sensitive to moisture, which can cause them to hydrolyze to the corresponding sulfonic acid, rendering them unreactive towards the aniline.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Insufficient Base: The reaction of an amine with a sulfonyl chloride generates hydrochloric acid (HCl).[3] This acid can protonate the starting aniline, making it non-nucleophilic and halting the reaction.[3] Ensure at least a stoichiometric equivalent of a suitable base (e.g., pyridine or triethylamine) is used to neutralize the HCl produced.[3]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.[3]
Issue 4: Complications During Deprotection
Question: During the acidic or basic hydrolysis of the acetyl protecting group, I am observing low yields and the formation of unexpected byproducts. What could be the problem?
Answer: Deprotection of the N-acetyl group can be challenging, and side reactions such as sulfonyl group migration or cleavage of the sulfonamide bond can occur, especially under harsh conditions.[1]
Troubleshooting Steps:
-
Milder Deprotection Conditions: Explore milder deprotection methods to avoid unwanted side reactions. For N-arylsulfonamides, chemoselective acidic hydrolysis using a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid has been reported to be effective for certain substrates.[1]
-
Optimize Deprotection Parameters: Systematically optimize the deprotection time and temperature. Incomplete reaction can lead to low yields, while prolonged reaction or high temperatures can cause product degradation.[1]
-
Consider Alternative Protecting Groups: If deprotection of the acetyl group remains problematic, consider using a different protecting group for the amine that can be removed under milder, orthogonal conditions.
Data Presentation
Table 1: Impact of Amino Group Protection on Regioselectivity
| Starting Material | Protecting Group | Major Product(s) | Rationale |
| Aniline | None | Mixture of ortho- and para-isomers, Polysulfonylated products | The unprotected amine is highly activating, leading to multiple products.[1] |
| Acetanilide | Acetyl | para-Sulfonylated aniline | The bulky acetyl group sterically hinders the ortho positions, favoring para substitution.[1] |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Common Cause(s) | Recommended Solution(s) |
| Formation of ortho-isomer | Unprotected aniline; high reaction temperature. | Protect the amino group (e.g., as acetanilide); optimize reaction temperature.[1] |
| Polysulfonylation | Unprotected aniline; excess sulfonylating agent; prolonged reaction time. | Protect the amino group; use stoichiometric amounts of reagents; monitor reaction progress.[1] |
| Sulfonyl group migration | Harsh deprotection conditions; electron-rich substrates. | Use milder deprotection conditions; screen different acids/bases and temperatures.[1] |
| Low deprotection yield | Incomplete reaction; degradation of product. | Optimize deprotection time and temperature; consider alternative protecting groups.[1] |
| Di-sulfonylation | Excess methanesulfonyl chloride; high reaction temperature. | Carefully control stoichiometry; maintain a low temperature during addition.[3] |
Experimental Protocols
Protocol 1: Selective para-Sulfonylation of Aniline via Acetanilide Protection
This protocol describes a general procedure for the selective para-sulfonylation of aniline by first protecting the amino group as an acetanilide.
Step 1: Protection (Acetylation)
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.
Step 2: Sulfonylation
-
In a fume hood, cautiously add the dried acetanilide to chlorosulfonic acid in a flask cooled in an ice bath.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Filter the product, wash with cold water, and use it immediately in the next step.
Step 3: Amination
-
Add the crude p-acetamidobenzenesulfonyl chloride to an ice-cold solution of concentrated ammonium hydroxide.
-
Stir the mixture until the reaction is complete.
-
Filter the resulting p-acetamidobenzenesulfonamide, wash with cold water, and dry.
Step 4: Deprotection (Hydrolysis)
-
Reflux the p-acetamidobenzenesulfonamide with dilute hydrochloric acid.
-
After cooling, neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the final product, p-aminobenzenesulfonamide (sulfanilamide).
-
Filter, wash with cold water, and recrystallize from hot water to purify.
Visualizations
Caption: Decision workflow for managing regioselectivity and polysulfonylation.
Caption: Troubleshooting guide for low reaction yields.
References
How to avoid polysulfonylation in aniline reactions
Welcome to the Technical Support Center for Aniline Sulfonylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize aniline sulfonylation reactions, with a primary focus on preventing undesired polysulfonylation.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their aniline sulfonylation experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of the desired monosulfonylated product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of sulfonylating agent: Moisture in the reaction can hydrolyze sulfonyl chlorides. 3. Substrate deactivation: Protonation of the aniline nitrogen by acidic byproducts (e.g., HCl) reduces its nucleophilicity.[1] | 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use of a Base: Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize acidic byproducts.[1] |
| Formation of significant amounts of di- or polysulfonylated byproducts | 1. High reactivity of aniline: The strongly activating amino group makes the aromatic ring highly susceptible to multiple electrophilic substitutions.[2][3] 2. Incorrect stoichiometry: An excess of the sulfonylating agent can drive the reaction towards polysubstitution.[1] 3. High reaction temperature: Elevated temperatures can provide the activation energy needed for a second sulfonylation to occur on the already deactivated ring.[1] | 1. Protect the Amino Group: Convert the aniline to a less activating acetanilide before sulfonylation. The acetyl group can be removed later by hydrolysis.[2] 2. Stoichiometric Control: Use a 1:1 or a slight excess of aniline to the sulfonylating agent.[1][2] 3. Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the sulfonylating agent and control the reaction temperature throughout.[1] |
| Poor regioselectivity (mixture of ortho and para isomers) | 1. Steric and electronic effects: While the para position is generally favored due to sterics, the ortho position is also activated by the amino group.[2] 2. Reaction conditions: Temperature and solvent can influence the ortho/para ratio. | 1. Protecting Group Strategy: Using a bulky protecting group on the nitrogen, like an acetyl group, will sterically hinder the ortho positions and favor para substitution.[2] 2. Solvent Screening: The choice of solvent can influence the isomer distribution. Experiment with different solvents to optimize for the desired isomer. |
| Reaction does not proceed or is very slow | 1. Deactivated aniline: The presence of strong electron-withdrawing groups on the aniline ring can significantly reduce its nucleophilicity.[4][5] 2. Poor quality reagents: The sulfonylating agent may have degraded. | 1. Use a More Reactive Sulfonylating Agent: Consider using a more reactive sulfonylating agent or a catalytic system. 2. Check Reagent Quality: Use freshly opened or properly stored reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for polysulfonylation in aniline reactions?
A1: The amino group (-NH₂) in aniline is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring, particularly at the ortho and para positions, making the ring highly nucleophilic and susceptible to multiple substitutions.[3][6]
Q2: How does protecting the amino group prevent polysulfonylation?
A2: Protecting the amino group, for instance by converting it to an amide (acetanilide), reduces its activating effect. The acetyl group is electron-withdrawing, which deactivates the aromatic ring, making it less prone to further electrophilic attack after the first sulfonylation.[2]
Q3: What is the role of temperature in controlling the selectivity of aniline sulfonylation?
A3: Temperature plays a crucial role in determining the reaction products. Lower temperatures generally favor the kinetically controlled product, which is often the monosulfonylated aniline. Higher temperatures can provide the necessary activation energy to overcome the deactivating effect of the first sulfonyl group, leading to the thermodynamically more stable, but often undesired, polysulfonylated products.[1]
Q4: Are there modern methods that offer better control over monosulfonylation?
A4: Yes, recent advancements in photoredox catalysis and metal-catalyzed reactions offer milder reaction conditions and improved selectivity for monosulfonylation.[5][7][8] These methods often proceed through different mechanisms (e.g., radical pathways) that can circumvent the issues associated with classical electrophilic aromatic substitution.
Experimental Protocol: Selective Monosulfonylation of N,N-dimethylaniline via Visible-Light Photoredox Catalysis
This protocol is adapted from a visible-light-mediated sulfonylation method that has been shown to be effective for the selective monosulfonylation of various anilines.[4]
Materials:
-
N,N-dimethylaniline
-
4-Methylbenzenesulfonyl fluoride
-
Ir[(ppy)₂(dtbbpy)]Cl (Iridium photocatalyst)
-
NaHCO₃ (Sodium bicarbonate)
-
Acetonitrile (MeCN, anhydrous)
-
30-W blue LEDs
-
Reaction vial (e.g., 10 mL) with a magnetic stir bar
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a 10 mL reaction vial, add N,N-dimethylaniline (0.2 mmol, 1.0 equivalent), 4-methylbenzenesulfonyl fluoride (0.36 mmol, 1.8 equivalents), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and NaHCO₃ (0.36 mmol, 1.8 equivalents).
-
Add a magnetic stir bar to the vial.
-
Add 2.0 mL of anhydrous acetonitrile to the vial.
-
Seal the vial and place it approximately 5 cm from a 30-W blue LED lamp.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After the reaction is complete (monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosulfonylated product.
Data Presentation
The following table summarizes the yields of monosulfonylated products for various aniline derivatives using the visible-light-mediated protocol described above. This data highlights the method's effectiveness in avoiding polysulfonylation.[4]
| Aniline Derivative | Product Yield (%) |
| N,N,4-trimethylaniline | 82 |
| N,N-diethyl-4-methylaniline | 75 |
| 4-ethyl-N,N-dimethylaniline | 78 |
| 4-tert-butyl-N,N-dimethylaniline | 65 |
| N,N-dimethyl-4-(trifluoromethyl)aniline | 45 |
| 4-methoxy-N,N-dimethylaniline | 55 |
| 4-(N,N-dimethylamino)phenol | 41 |
| Triphenylamine | 70 |
Visualizations
Logical Workflow for Avoiding Polysulfonylation
Caption: A decision-making workflow for achieving selective monosulfonylation of anilines.
Signaling Pathway: Factors Influencing Polysulfonylation
Caption: Key factors that promote the undesired polysulfonylation of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Synthesis of 3-(Propane-2-sulfonyl)aniline
Welcome to the technical support hub for the synthesis of 3-(Propane-2-sulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring high product purity.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and common synthetic route for this compound? A1: A robust and frequently used method is the two-step synthesis starting from 1-nitro-3-(propane-2-sulfonyl)benzene. This pathway involves the reduction of the nitro group to the corresponding aniline. This approach is often preferred because it avoids the challenges of controlling regioselectivity that arise when directly sulfonating aniline or its derivatives.[1][2]
Q2: My reaction yield is consistently low. What are the most common factors affecting the yield? A2: Low yields in the reduction of the nitro-precursor can stem from several factors:
-
Inefficient Reduction: The reducing agent may be old, deactivated, or used in insufficient stoichiometric amounts.
-
Harsh Reaction Conditions: Overly aggressive conditions can lead to the formation of side products, such as azo compounds.[3]
-
Product Loss During Work-up: The product may be lost during extraction if the pH is not properly controlled, or during purification if the incorrect chromatographic conditions are used.
Q3: How can I improve the purity of my final product? A3: Purification of anilines often requires careful technique. Common methods include:
-
Column Chromatography: Silica gel chromatography using a gradient eluent system (e.g., hexane/ethyl acetate) is highly effective for removing both polar and non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
-
Acid-Base Extraction: Washing the organic layer with a dilute acid (like 1M HCl) can remove basic impurities. Conversely, if your product is the only base present, it can be extracted into an aqueous acid layer, washed, and then liberated by adding a base.[4]
Q4: The color of my aniline product is dark brown/red. What causes this and how can I prevent it? A4: Anilines are susceptible to air oxidation, which forms colored impurities.[5] To minimize this, conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). For storage, keep the purified aniline in a dark bottle, under an inert atmosphere, and at a low temperature. Distillation from zinc dust can sometimes remove colored impurities.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, focusing on the reduction of 1-nitro-3-(propane-2-sulfonyl)benzene.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of the nitro starting material. | 1. Deactivated Reducing Agent: Tin(II) chloride can oxidize over time. Catalysts like Pd/C can lose activity. 2. Insufficient Reagent: The molar ratio of the reducing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, high-quality SnCl₂·2H₂O or a new batch of catalyst. 2. Increase the molar equivalents of the reducing agent (e.g., 3-5 equivalents for SnCl₂·2H₂O). 3. For SnCl₂ reductions, gently heat the reaction mixture (e.g., to 50-70°C) and monitor by TLC. For catalytic hydrogenation, ensure efficient stirring and proper hydrogen pressure. |
| Formation of multiple side products is observed on TLC/GC-MS. | 1. Over-reduction or Side Reactions: Conditions may be too harsh. 2. Incomplete Reduction Intermediates: Intermediates like nitrosobenzene or hydroxylaminobenzene may be present.[6] | 1. Control the reaction temperature carefully. If the reaction is exothermic, add the reducing agent in portions. 2. Ensure sufficient reaction time for the reduction to go to completion. Monitor closely with TLC until the starting material and any intermediates are fully consumed. |
| Difficulty isolating the product during aqueous work-up. | 1. Emulsion Formation: The presence of fine solids or similar densities between organic and aqueous layers can lead to emulsions. 2. Product Remains in Aqueous Layer: Aniline is basic and can be protonated to form a water-soluble anilinium salt if the aqueous layer is acidic.[7] | 1. Add saturated brine to the separatory funnel to help break the emulsion. Filtering the reaction mixture through a pad of celite before extraction can also help remove fine particulates.[3] 2. During work-up, ensure the aqueous layer is made basic (pH > 9) with a base like NaOH or Na₂CO₃ before extracting with an organic solvent.[4] |
| The purified product degrades or changes color quickly. | 1. Air Oxidation: Anilines are prone to oxidation, leading to colored impurities.[5] 2. Residual Acid: Trace amounts of acid from the reaction or work-up can catalyze degradation. | 1. Handle and store the final product under an inert atmosphere (N₂ or Ar). Store in a dark, sealed container in a refrigerator or freezer. 2. Ensure the product is thoroughly washed during work-up to remove any residual acid. A final wash with a dilute sodium bicarbonate solution can be beneficial. |
Experimental Protocol: Reduction of 1-nitro-3-(propane-2-sulfonyl)benzene
This protocol details the synthesis of this compound via the reduction of its nitro precursor using Tin(II) chloride dihydrate.
Materials:
-
1-nitro-3-(propane-2-sulfonyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 3M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 1-nitro-3-(propane-2-sulfonyl)benzene (1.0 eq.) in ethanol (approx. 10-15 mL per gram of starting material).
-
To this solution, add Tin(II) chloride dihydrate (3.0 - 4.0 eq.).
-
Carefully add concentrated hydrochloric acid (4.0 - 5.0 eq.) to the mixture. The reaction may be exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C).
-
Monitor the reaction's progress using TLC until the starting nitro compound is no longer visible (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding an aqueous solution of NaOH. Perform this step in an ice bath, as the neutralization is highly exothermic. Continue adding base until the pH of the aqueous layer is strongly basic (pH > 9) and the tin salts have precipitated.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Preparation of 3-(Propane-2-sulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(propane-2-sulfonyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
A common and effective synthetic route to this compound involves a two-step process:
-
Sulfonylation: The reaction of a suitable starting material, such as 3-nitrobenzenesulfonyl chloride, with an isopropylating agent to form 1-(isopropylsulfonyl)-3-nitrobenzene.
-
Reduction: The subsequent reduction of the nitro group of 1-(isopropylsulfonyl)-3-nitrobenzene to the desired aniline.
The following troubleshooting guide is structured around potential issues that may arise during these two key stages.
Step 1: Synthesis of 1-(Isopropylsulfonyl)-3-nitrobenzene
Q1: The sulfonylation reaction is not proceeding, or the yield of 1-(isopropylsulfonyl)-3-nitrobenzene is very low. What are the possible causes and solutions?
A1: Low or no yield in the sulfonylation step can be attributed to several factors related to reagents, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Inactive Grignard Reagent | If using a Grignard reagent (e.g., isopropyl magnesium bromide), ensure it is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration. |
| Poor Quality 3-Nitrobenzenesulfonyl Chloride | The starting sulfonyl chloride may have degraded due to moisture. Store it in a desiccator and handle it under anhydrous conditions. Purity can be checked by melting point determination. |
| Inappropriate Solvent | Ensure the solvent is anhydrous. For Grignard reactions, diethyl ether or tetrahydrofuran (THF) are commonly used. For other sulfonylation methods, the choice of solvent is critical and should be compatible with the reagents. |
| Incorrect Reaction Temperature | Grignard reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Carefully control the temperature as specified in the protocol, as side reactions can occur at higher temperatures. |
| Presence of Moisture | All glassware should be flame-dried or oven-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent or hydrolysis of the sulfonyl chloride. |
Experimental Protocol: Synthesis of 1-(Isopropylsulfonyl)-3-nitrobenzene
A representative procedure involves the reaction of 3-nitrobenzenesulfonyl chloride with a Grignard reagent.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition of isopropyl bromide at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Sulfonylation Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzenesulfonyl chloride in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(isopropylsulfonyl)-3-nitrobenzene. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-(Isopropylsulfonyl)-3-nitrobenzene to this compound
Q2: The reduction of the nitro group is incomplete, or I am observing the formation of side products. What could be the issue?
A2: Incomplete reduction or the formation of side products during the nitro group reduction can be due to the choice of reducing agent, reaction conditions, or the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Inactive Catalyst (Catalytic Hydrogenation) | If using a catalyst like Palladium on carbon (Pd/C), ensure it is not poisoned. Use a fresh batch of catalyst. The reaction may also be sensitive to sulfur-containing impurities in the starting material. |
| Insufficient Reducing Agent | For chemical reductions (e.g., with SnCl₂ or Fe/HCl), ensure a sufficient molar excess of the reducing agent is used. |
| Incorrect pH | For reductions using metals in acidic media (e.g., Fe in acetic acid or HCl), maintaining an acidic environment is crucial for the reaction to proceed. |
| Reaction Temperature Too Low or Too High | Catalytic hydrogenations are often run at room temperature, while chemical reductions may require heating. Follow the recommended temperature for the chosen method. |
| Formation of Side Products | Over-reduction can sometimes occur. In some cases, intermediates like hydroxylamines or azo compounds may be formed. The choice of reducing agent and careful control of reaction conditions can minimize these side reactions. |
Experimental Protocol: Reduction of 1-(Isopropylsulfonyl)-3-nitrobenzene
A common method for this transformation is catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation flask, dissolve 1-(isopropylsulfonyl)-3-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Troubleshooting Decision Tree
This decision tree can help diagnose issues with low yield in the overall synthesis.
Caption: Decision tree for troubleshooting low yield.
Technical Support Center: Managing Isomer Formation in the Sulfonylation of Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to managing isomer formation during the sulfonylation of anilines.
Frequently Asked Questions (FAQs)
Q1: Why does the sulfonylation of an aniline often result in a mixture of ortho and para isomers?
A1: The amino group (-NH₂) of aniline is a strong activating and ortho-, para- directing group for electrophilic aromatic substitution. This means it activates the aromatic ring towards attack by the electrophile (the sulfonylating agent) and directs the substitution to the positions ortho (adjacent) and para (opposite) to itself. The formation of a mixture is a common outcome of this electronic effect.[1][2]
Q2: Why is the para isomer typically the major product in aniline sulfonylation?
A2: The para product is generally favored due to steric hindrance.[1][3][4] The sulfonyl group is bulky, and approaching the ortho positions is sterically hindered by the adjacent amino group.[3][4] The para position is more accessible, leading to it being the thermodynamically more stable and major product under many conditions.[1][3]
Q3: What is the primary strategy to maximize the yield of the para isomer and minimize the ortho isomer?
A3: The most effective strategy to enhance para-selectivity is to protect the amino group of the aniline starting material.[1] Acetylation of the aniline to form an acetanilide is a common and highly effective method. The resulting acetamido group is still ortho-, para- directing but is much bulkier than the amino group, significantly increasing steric hindrance at the ortho positions and strongly favoring substitution at the para position.[1]
Q4: How does reaction temperature influence the isomer ratio?
A4: Sulfonylation of aniline can be a reversible reaction.[1][3] At higher temperatures, the reaction can favor the thermodynamically more stable para product. However, very high temperatures can also lead to desulfonation and potential rearrangement to the ortho-isomer, so temperature control is crucial and must be optimized for the specific substrate.[1]
Q5: Can the choice of sulfonylating agent or catalyst affect regioselectivity?
A5: Yes. Milder and more selective sulfonylating agents are continuously being developed. For instance, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has been reported as a mild and efficient method.[1][5] Additionally, certain catalysts can influence the regioselectivity. For example, a biomass-derived copper catalyst has been used for remote C-H sulfonylation of anilines.[6]
Q6: What is the difference between C-sulfonylation and N-sulfonylation?
A6: C-sulfonylation is the electrophilic aromatic substitution on the aniline ring, leading to the formation of ortho- and para-aminobenzenesulfonic acids or their derivatives.[7] N-sulfonylation (or sulfamation) is the reaction at the nitrogen atom of the amino group, forming a sulfamate intermediate. This N-sulfonylated product can sometimes rearrange to the C-sulfonylated product under thermal conditions.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the sulfonylation of anilines, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired para-Isomer and Significant Formation of the ortho-Isomer
| Potential Cause | Recommended Solution |
| Unprotected Amino Group | The amino group directs to both ortho and para positions. Protect the amino group as an acetanilide. The bulky acetyl group will sterically hinder the ortho positions, favoring para substitution.[1] |
| High Reaction Temperature | While higher temperatures can favor the thermodynamic para product, excessive heat can cause rearrangement or desulfonation.[1] Optimize the temperature for your specific substrate, often starting at lower temperatures (e.g., 0-25 °C). |
| Choice of Sulfonylating Agent | Harsh sulfonylating agents like fuming sulfuric acid can be less selective. Consider milder reagents like chlorosulfonic acid with a protected aniline or explore modern visible-light-mediated methods.[1][5] |
Issue 2: Formation of Polysulfonylated Byproducts
| Potential Cause | Recommended Solution |
| Highly Activated Ring | An unprotected aniline ring is highly activated and can undergo multiple substitutions.[1] Protecting the amino group as an acetamide deactivates the ring sufficiently to prevent over-sulfonylation under controlled conditions.[1] |
| Incorrect Stoichiometry | Using a large excess of the sulfonylating agent can lead to di- or even tri-sulfonated products.[1] Carefully control the stoichiometry. A slight excess of the aniline or protected aniline relative to the sulfonylating agent can ensure complete consumption of the latter.[7] |
| Prolonged Reaction Time / High Temperature | Forcing the reaction conditions can promote multiple substitutions. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Maintain controlled, lower temperatures.[1][7] |
Issue 3: Low Overall Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonylating Agent | Reagents like sulfonyl chlorides are sensitive to moisture and can be consumed through hydrolysis.[7] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Base | Many sulfonylation reactions produce HCl as a byproduct, which protonates the aniline, rendering it non-nucleophilic and stopping the reaction.[7] Use a suitable base (e.g., pyridine, triethylamine) to neutralize the acid formed. Ensure the stoichiometry of the base is sufficient.[7] |
| Poor Quality Reagents | The sulfonylating agent may have degraded due to improper storage.[7] Use fresh or properly stored reagents. |
Issue 4: Challenges During Deprotection of the Acetamido Group
| Potential Cause | Recommended Solution |
| Sulfonyl Group Migration | Harsh acidic or basic deprotection conditions can sometimes cause the sulfonyl group to migrate from the para to the ortho position.[1] Explore milder deprotection conditions. Screen different acids/bases and temperatures to find the optimal conditions for your specific substrate.[1] |
| Low Deprotection Yield | The deprotection reaction may be incomplete, or the product may be degrading under the chosen conditions.[1] Optimize deprotection time and temperature. Consider alternative protecting groups if the acetyl group proves too difficult to remove without side reactions.[1] |
Experimental Protocols
Protocol 1: Selective para-Sulfonylation of Aniline via Acetanilide Intermediate
This protocol describes a common method to achieve high selectivity for the para-isomer.
Step 1: Protection (Acetylation of Aniline) [1]
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely.
Step 2: Sulfonylation of Acetanilide [1]
-
Caution: This step must be performed in a fume hood with appropriate personal protective equipment.
-
In a clean, dry flask, cool chlorosulfonic acid in an ice bath.
-
Carefully and in small portions, add the dried acetanilide to the cold chlorosulfonic acid with stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry.
-
(Optional) The sulfonyl chloride can be hydrolyzed to the sulfonic acid by boiling with water.
Step 3: Deprotection (Hydrolysis of the Acetanilide) [10]
-
Reflux the 4-acetamidobenzenesulfonic acid (or its sulfonyl chloride) with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes.
-
Cool the solution.
-
Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the final product, 4-aminobenzenesulfonic acid (sulfanilic acid).
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water if necessary.
Visualized Workflows and Pathways
Caption: General reaction pathway for the direct sulfonylation of aniline.
Caption: Experimental workflow for achieving high para-selectivity using a protecting group strategy.
Caption: Key factors that control the regioselectivity of aniline sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-(Propane-2-sulfonyl)aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(Propane-2-sulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method involves a two-step process:
-
Sulfonylation: Reaction of a suitable precursor, such as 3-nitroaniline, with isopropylsulfonyl chloride in the presence of a base.
-
Reduction: Reduction of the resulting 1-isopropylsulfonyl-3-nitrobenzene to the target aniline.
Q2: How can I minimize the formation of di-sulfonated byproducts?
To minimize di-sulfonylation, where a second isopropylsulfonyl group is added to the aniline nitrogen, you should:
-
Control Stoichiometry: Use a slight excess of the aniline starting material relative to the isopropylsulfonyl chloride.[1]
-
Maintain Low Temperature: Perform the addition of isopropylsulfonyl chloride at a low temperature, such as 0 °C.[1]
-
Slow Addition: Add the isopropylsulfonyl chloride dropwise to the reaction mixture.[1]
Q3: What is the role of the base in the sulfonylation reaction?
A base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If the HCl is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and halting the desired reaction.[1]
Q4: My reduction of the nitro group is not going to completion. What could be the issue?
An incomplete reduction of the nitro group can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., iron powder).
-
Poor Quality Reagents: The reducing agent may be old or passivated.
-
Inadequate Acid Concentration: The acid (e.g., acetic acid or hydrochloric acid) is necessary to activate the metal reducing agent.
-
Reaction Temperature: The reduction may require heating to proceed at a reasonable rate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired N-Sulfonylated Product in Step 1
| Symptom | Potential Cause | Recommended Solution |
| Low yield of 1-isopropylsulfonyl-3-nitrobenzene | Incomplete reaction. | - Extend the reaction time.- Ensure at least a stoichiometric amount of base is used.[1]- Check the quality of the isopropylsulfonyl chloride. |
| Hydrolysis of isopropylsulfonyl chloride. | - Use anhydrous solvents and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient base. | - Use at least one equivalent of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl produced.[1] |
Issue 2: Formation of Significant Amounts of Byproducts in Step 1 (Sulfonylation)
| Symptom | Potential Cause | Recommended Solution |
| Presence of a di-sulfonated byproduct. | Incorrect stoichiometry (excess isopropylsulfonyl chloride). | - Carefully control the stoichiometry, using a slight excess of 3-nitroaniline.[1] |
| High reaction temperature. | - Maintain a low temperature (e.g., 0 °C) during the addition of isopropylsulfonyl chloride.[1] | |
| Rapid addition of isopropylsulfonyl chloride. | - Add the isopropylsulfonyl chloride dropwise to maintain a low concentration at all times.[1] | |
| Formation of C-sulfonylated isomers. | Reaction conditions favoring electrophilic aromatic substitution. | - Ensure the use of a suitable base to promote N-sulfonylation over C-sulfonylation. |
Issue 3: Incomplete Reduction or Formation of Side Products in Step 2 (Reduction)
| Symptom | Potential Cause | Recommended Solution |
| Starting nitro compound remains. | Incomplete reaction. | - Increase the amount of reducing agent (e.g., iron powder).- Increase the reaction time or temperature. |
| Presence of colored impurities (e.g., azo or azoxy compounds). | Condensation of partially reduced intermediates (nitroso and hydroxylamine species). | - Ensure the reaction goes to completion by extending the reaction time or using a more active reducing system.- Maintain a consistently reducing environment throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-isopropylsulfonyl-3-nitrobenzene (Sulfonylation)
This protocol is adapted from general procedures for the sulfonylation of anilines.
Materials:
-
3-nitroaniline
-
Isopropylsulfonyl chloride
-
Triethylamine or Pyridine
-
Anhydrous acetonitrile or THF
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere (N₂), add a base such as triethylamine or pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add isopropylsulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield 1-isopropylsulfonyl-3-nitrobenzene.
Protocol 2: Synthesis of this compound (Reduction)
This protocol is based on established methods for the reduction of aromatic nitro compounds.
Materials:
-
1-isopropylsulfonyl-3-nitrobenzene
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-isopropylsulfonyl-3-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
To the stirred solution, add iron powder (approximately 3.5 eq) followed by the slow addition of glacial acetic acid (approximately 3.9 eq). The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the sulfonylation step.
Caption: Analytical workflow for reaction monitoring and product analysis.
References
Technical Support Center: Catalyst Selection for Efficient Aniline Sulfonylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the sulfonylation of anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for aniline sulfonylation?
A1: Modern aniline sulfonylation methods primarily utilize photocatalysts (like Iridium and Ruthenium complexes) for reactions under mild, visible-light conditions.[1][2] Another green and efficient approach involves heterogeneous catalysts, such as biomass-derived copper oxides, which are easily recoverable and reusable.[3][4][5] Traditional methods may involve Lewis or Brønsted acids, but often require harsh conditions.[6]
Q2: What is the role of a base in aniline sulfonylation?
A2: A base, such as pyridine or triethylamine, is crucial for neutralizing the acidic byproduct (e.g., hydrochloric acid) that forms during the reaction. If not neutralized, this acid will protonate the aniline's amino group, rendering it non-nucleophilic and halting the desired sulfonylation reaction.[7]
Q3: How do I choose between different sulfonylating agents like sulfinate salts and sulfonyl fluorides?
A3: The choice depends on your specific needs.
-
Sodium Sulfinates: These are bench-stable salts that can generate sulfonyl radicals under photoredox or copper catalysis.[3][8] They are a common choice for direct C-H sulfonylation.
-
Sulfonyl Fluorides: These are highly stable and can be used as modifiable sulfonylation reagents, making them excellent for late-stage functionalization in complex molecule synthesis.[9][10] They are often used in visible-light-mediated reactions.
-
Methanesulfonyl Chloride: A common reagent, but its reaction can be sensitive to moisture, and it can lead to di-sulfonylation if stoichiometry is not carefully controlled.[7]
Q4: How do electron-donating or electron-withdrawing groups on the aniline affect the reaction?
A4: The electronic nature of substituents on the aniline ring significantly impacts the reaction's success.
-
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -CH₃, -OCH₃) are generally well-tolerated and often result in good to excellent yields.[3][9]
-
Electron-Withdrawing Groups (EWGs): Anilines bearing strong EWGs (e.g., -NO₂, -CN, -Cl, -I) are often unreactive under many catalytic conditions, likely because they increase the aniline's oxidation potential, making the initial activation step more difficult.[3][8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS and allow it to run to completion. If the reaction is sluggish, a moderate increase in temperature may help, but be cautious of byproduct formation. |
| Catalyst Inactivity: The photocatalyst was not activated (no light source) or the heterogeneous catalyst has lost activity. | Ensure the light source is on and at the correct wavelength for photocatalytic reactions.[1] For heterogeneous catalysts, consider regeneration or using a fresh batch. The CuxOy@CS-400 catalyst can be recycled up to five times.[4][5] | |
| Hydrolysis of Reagent: The sulfonylating agent (e.g., methanesulfonyl chloride) may have degraded due to moisture. | Use anhydrous solvents and reagents. Store sensitive reagents like sulfonyl chlorides under an inert atmosphere and away from moisture.[7] | |
| Insufficient Base: The acidic byproduct was not fully neutralized, deactivating the aniline. | Ensure at least a stoichiometric amount of base (relative to the sulfonylating agent) is used.[7] | |
| Presence of Radical Scavengers: For radical-based mechanisms, scavengers like TEMPO can inhibit the reaction. | Ensure the reaction is free from radical inhibitors. Controlled experiments with added TEMPO can confirm if a radical pathway is involved.[3] | |
| 2. Formation of Di-Sulfonylated Byproduct | Incorrect Stoichiometry: An excess of the sulfonylating agent was used. | Carefully control the stoichiometry. Using a slight excess of the aniline (e.g., 1.05 equivalents) can help consume the sulfonylating agent completely.[7] |
| High Reaction Temperature: Promotes the second sulfonylation reaction. | Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonylating agent.[7] | |
| Rapid Addition of Reagent: Creates a high local concentration of the sulfonylating agent. | Add the sulfonylating agent dropwise or via a syringe pump over an extended period.[7] | |
| 3. Poor Regioselectivity (Ortho vs. Para Isomers) | Steric Hindrance: The sulfonyl group is bulky, which generally favors substitution at the less hindered para-position.[11] | This is the expected outcome. If the ortho isomer is desired, a different strategy with directing groups may be needed. |
| Unprotected Amino Group: The directing effect of the amino group allows for a mixture of isomers. | To enhance para-selectivity, protect the amino group, for example, by converting aniline to acetanilide before sulfonylation. The bulky acetyl group sterically hinders the ortho positions.[12] | |
| 4. Formation of Polysulfonylated Byproducts | Highly Activated Aniline Ring: An unprotected aniline ring can be susceptible to multiple substitutions. | Protect the amino group. The electron-withdrawing nature of a protecting group like acetyl deactivates the ring, preventing over-sulfonylation.[12] |
| Excess Sulfonylating Agent: Using a large excess of the sulfonylating agent drives multiple additions. | Use stoichiometric amounts of the sulfonylating agent and monitor the reaction closely.[12] |
Catalyst Performance Data
The following tables summarize the performance of different catalytic systems for aniline sulfonylation under optimized conditions.
Table 1: Comparison of Photocatalytic Systems for Sulfonylation of N,N,4-trimethylaniline
| Catalyst (5 mol%) | Sulfonylating Agent (1.8 eq) | Base (1.8 eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Ir[(ppy)₂(dtbbpy)]Cl | 4-Methylbenzenesulfonyl fluoride | NaHCO₃ | MeCN | 50 | 82 | [9] |
| Methylene blue | 4-Methylbenzenesulfonyl fluoride | NaHCO₃ | MeCN | 50 | Trace | [9] |
| 4-CzIPN | 4-Methylbenzenesulfonyl fluoride | NaHCO₃ | MeCN | 50 | Trace | [9] |
| Ru(bpy)₃(PF₆)₂ (2 mol%) | NHMP sulfone (2 eq) | - | MeCN | 40-50 | 85 | [1] |
| fac-Ir(ppy)₃ (2 mol%) | NHMP sulfone (2 eq) | - | MeCN | 40-50 | up to 77 | [13] |
Conditions for Ir-catalyzed reaction: 30-W blue LEDs, 12 h. Conditions for Ru-catalyzed reaction: Blue LEDs, 2 h.
Table 2: Performance of Heterogeneous Copper Catalyst for Sulfonylation of N-phenylpicolinamide Derivatives
| Aniline Substrate | Sulfinate (2 eq) | Catalyst | Oxidant (2 eq) | Solvent | Temp | Time (h) | Yield (%) | Reference |
| N-(o-tolyl)picolinamide | Sodium benzenesulfinate | CuₓOᵧ@CS-400 (20mg) | K₂S₂O₈ | acetone/H₂O | RT | 12 | 86 | [3] |
| N-phenylpicolinamide | Sodium benzenesulfinate | CuₓOᵧ@CS-400 (20mg) | K₂S₂O₈ | acetone/H₂O | RT | 12 | 84 | [3] |
| N-(2-ethylphenyl)picolinamide | Sodium 4-methoxybenzenesulfinate | CuₓOᵧ@CS-400 (20mg) | K₂S₂O₈ | acetone/H₂O | RT | 12 | 83 | [3] |
| N-(o-tolyl)picolinamide | Sodium naphthalen-1-sulfinate | CuₓOᵧ@CS-400 (20mg) | K₂S₂O₈ | acetone/H₂O | RT | 12 | 82 | [3] |
Reaction conditions: aniline derivative (0.2 mmol), Ag₂CO₃ (20 mol%) in 3.0 mL of solvent.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Sulfonylation using Ru(bpy)₃(PF₆)₂ [1][13]
-
Preparation: In a 10 mL sealed vial equipped with a magnetic stir bar, add the aniline derivative (1 equivalent), the N-hydroxymethylphthalimide (NHMP) sulfone derivative (2 equivalents), and Ru(bpy)₃(PF₆)₂ (2 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Using a syringe, add degassed acetonitrile (MeCN) to achieve a concentration of 0.1 M.
-
Reaction: Place the vial approximately 5 cm from a blue LED lamp (e.g., Kessil, λₘₐₓ = 440 nm) and irradiate at 40–50 °C with stirring for 2 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heterogeneous Copper-Catalyzed Sulfonylation [3]
-
Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol, 1 equivalent), sodium sulfinate (0.4 mmol, 2 equivalents), CuₓOᵧ@CS-400 catalyst (20 mg), Ag₂CO₃ (0.04 mmol, 20 mol%), and K₂S₂O₈ (0.4 mmol, 2 equivalents).
-
Solvent Addition: Add a 1:1 mixture of acetone and water (3.0 mL).
-
Reaction: Stir the resulting mixture vigorously at room temperature in the open air for 3-12 hours.
-
Work-up: Upon completion, add water (20 mL) to the mixture and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Catalyst Recovery: The heterogeneous catalyst can be recovered from the aqueous layer, washed, dried, and reused.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-(Propane-2-sulfonyl)aniline
Welcome to the technical support center for the synthesis and scale-up of 3-(Propane-2-sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for producing this compound with high regioselectivity on a large scale?
A1: Direct sulfonylation of aniline is challenging to control and often yields a mixture of ortho- and para-isomers, making the desired meta-product difficult to isolate. The most robust and scalable strategy involves a two-step approach that ensures high regioselectivity:
-
Sulfonylation of a Nitrobenzene Precursor: Start with a nitrobenzene derivative, as the nitro group is a strong meta-director. A suitable reaction is the nucleophilic aromatic substitution of 1-bromo-3-nitrobenzene with sodium propane-2-sulfinate. This reaction selectively installs the sulfonyl group at the desired meta-position relative to the future amino group.
-
Nitro Group Reduction: The intermediate, 1-nitro-3-(propane-2-sulfonyl)benzene, is then reduced to the target aniline. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a clean and efficient method suitable for large-scale production.[1][2]
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: Key challenges during the scale-up from lab to pilot plant include:
-
Reaction Control: The reduction of the nitro group is highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.[1]
-
Reagent Handling: Handling large quantities of hydrogen gas for catalytic hydrogenation requires specialized equipment and stringent safety protocols.
-
Product Purification: On a larger scale, removing the catalyst and purifying the final product can be complex. Traditional column chromatography becomes less practical, necessitating methods like vacuum distillation or crystallization.[3][4]
-
Catalyst Filtration: The fine Palladium on carbon (Pd/C) catalyst can be pyrophoric and must be handled under a wet or inert atmosphere. Filtration on a large scale requires enclosed systems like an Agitated Nutsche Filter Dryer (ANFD) to ensure safety and efficiency.[1]
Q3: How can I effectively purify the final product, this compound, at scale?
A3: For large-scale purification of aromatic amines, several methods are more suitable than standard laboratory chromatography:
-
Vacuum Distillation: This is a highly effective method for separating the target amine from non-volatile impurities and high-boiling byproducts.[4]
-
Crystallization: The product can be purified by crystallization from a suitable solvent system. This can be highly effective for removing isomeric impurities.
-
Salt Formation: The basic amine can be converted into a salt (e.g., hydrochloride salt) which often has different solubility properties, allowing for purification by precipitation and filtration. The pure amine can then be regenerated by treatment with a base.[5][6]
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: For reliable process control, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and any impurities during both reaction steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediate and the final product, and for assessing purity.
Process Workflow & Logic Diagrams
Synthetic Workflow
The recommended two-step synthesis provides excellent control over regioselectivity, which is critical for producing the desired meta-isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative Analysis of 3-(Propane-2-sulfonyl)aniline and Other Sulfonyl Aniline Derivatives in Preclinical Research
A detailed guide for researchers and drug development professionals on the performance, synthesis, and mechanisms of action of sulfonyl aniline derivatives, with a focus on their potential as therapeutic agents.
The sulfonyl aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. This guide provides a comparative analysis of 3-(Propane-2-sulfonyl)aniline and other selected sulfonyl aniline derivatives, focusing on their anticancer and antibacterial properties. The information presented herein is supported by experimental data from various preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Comparative Performance: Anticancer and Antibacterial Activity
Sulfonyl aniline derivatives have demonstrated significant potential as both anticancer and antibacterial agents. Their mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for the survival and proliferation of cancer cells and pathogenic bacteria.
Anticancer Activity
The cytotoxic effects of various sulfonyl aniline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
A comparative summary of the anticancer activity of selected sulfonyl aniline derivatives is presented below. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay methodologies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Found | - | - |
| N-(4-sulfamoylphenyl)acetamide derivative 17 | MDA-MB-231 (Breast) | 66.6 | [1] |
| Benzenesulfonamide derivative 12d | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [2] |
| Benzenesulfonamide derivative 12i | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [2] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [3] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [3] |
| 4-Anilinoquinolinylchalcone 4a | MDA-MB-231 (Breast) | 0.11 | [4] |
Note: While specific anticancer data for this compound was not found in the reviewed literature, the data for other sulfonyl aniline derivatives highlight the potential of this chemical class. The variations in potency can be attributed to the different substituents on the aniline and sulfonyl groups, which influence the compounds' physicochemical properties and their interactions with biological targets.
Antibacterial Activity
Sulfonamides, the parent class of sulfonyl anilines, were among the first antimicrobial drugs and continue to be a source of new antibacterial agents. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
Below is a summary of the antibacterial activity of representative sulfonyl aniline derivatives against Staphylococcus aureus, a common and often drug-resistant pathogen.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data Not Found | - | - |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus ATCC 29213 | 32 | [5] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II) | S. aureus ATCC 29213 | 64 | [5] |
| Sulfonamide-dye hybrid 4a | E. coli ATCC 25922 | 11.31 | [6] |
| Sulfonamide-dye hybrid 4d | S. typhimurium ATCC 14028 | 19.24 | [6] |
Note: The antibacterial data, similar to the anticancer data, is derived from different studies. The effectiveness of these compounds is influenced by the nature of the substituents, which can affect their ability to penetrate bacterial cells and bind to the target enzyme.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. This section provides a standardized protocol for the synthesis of sulfonyl aniline derivatives and a common method for evaluating their anticancer activity.
General Synthesis of Sulfonyl Aniline Derivatives
A common method for the synthesis of sulfonyl aniline derivatives involves the reaction of an appropriately substituted aniline with a sulfonyl chloride in the presence of a base.
Example: Synthesis of N-substituted benzenesulfonamides
-
Reaction Setup: To a solution of the desired aniline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane, add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with dilute acid (e.g., 1N HCl) to remove excess pyridine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time) may need to be optimized for different substrates.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.[8]
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Signaling Pathway and Experimental Workflow
Understanding the molecular mechanisms by which sulfonyl aniline derivatives exert their biological effects is crucial for rational drug design.
Apoptosis Induction Pathway
Many anticancer agents, including some sulfonyl aniline derivatives, induce programmed cell death, or apoptosis, in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by cellular stress induced by a cytotoxic compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing new anticancer agents involves a series of well-defined experimental steps, from initial synthesis to in-depth mechanistic studies.
Caption: General workflow for anticancer drug discovery.
References
- 1. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Sulfonamide-Bearing Aniline Scaffolds: A Comparative Outlook
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative perspective on the biological activities of aniline derivatives featuring a sulfonamide functional group, with a conceptual focus on analogs of 3-(propane-2-sulfonyl)aniline. In the absence of direct comparative studies on a homologous series of this compound analogs in publicly accessible literature, this guide synthesizes data from structurally related compounds to project potential therapeutic applications and delineate the experimental methodologies crucial for their evaluation.
The core structure, combining an aniline ring with a sulfonamide moiety, is a recognized pharmacophore present in a multitude of clinically significant drugs. The biological effects of such compounds are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and enzyme-inhibitory activities. The specific substitution pattern on both the aniline and sulfonamide components plays a critical role in determining the compound's potency, selectivity, and overall pharmacological profile.
Projected Biological Activities and Comparative Data
While specific quantitative data for a direct series of this compound analogs is not available, we can infer potential activities based on broader classes of sulfonamide and aniline derivatives. For instance, various sulfonamides have been extensively investigated as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases. The aniline component, in turn, can be modified to modulate cell permeability, target engagement, and metabolic stability.
To illustrate how such data would be presented, the following table conceptualizes a comparative analysis of hypothetical analogs against a generic protein kinase target.
Table 1: Hypothetical Comparative Biological Activity of this compound Analogs against Target Kinase X
| Compound ID | R1 Group (Aniline Substitution) | R2 Group (Sulfonamide Substitution) | IC50 (nM) against Kinase X | Cytotoxicity (CC50 in µM, HeLa cells) |
| A-01 (Parent) | H | Isopropyl | 550 | > 50 |
| A-02 | 4-Chloro | Isopropyl | 120 | 25.3 |
| A-03 | 4-Methoxy | Isopropyl | 350 | > 50 |
| A-04 | H | Cyclopropyl | 480 | > 50 |
| A-05 | H | Phenyl | 210 | 15.8 |
Data presented in this table is purely illustrative and intended to demonstrate a standard format for comparative analysis.
Key Experimental Protocols
The evaluation of the biological activity of novel chemical entities like this compound analogs necessitates a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in such comparative studies.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase target.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using methods like ADP-Glo™, LanthaScreen™, or HTRF®.
-
Methodology:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate (often a peptide), and ATP in a suitable buffer.
-
The test compounds (analogs) are added at varying concentrations.
-
The reaction is initiated and allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A detection reagent is added to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
-
Cell-Based Cytotoxicity Assay
This assay assesses the general toxicity of the compounds to living cells.
-
Principle: The viability of cells treated with the compounds is measured. Common methods include the MTT assay (which measures metabolic activity) or CellTiter-Glo® (which measures ATP levels).
-
Methodology:
-
Cells (e.g., HeLa, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
The compounds are added to the wells in a range of concentrations.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
The appropriate detection reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
After a further incubation period, the absorbance or luminescence is measured.
-
The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
-
Western Blot Analysis for Target Engagement
This technique can confirm that the compound interacts with its intended target within a cellular context.
-
Principle: Measures the level of phosphorylation of a downstream substrate of the target kinase in cells treated with the compound.
-
Methodology:
-
Cells are treated with the test compound for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the phosphorylated substrate and the total protein of the substrate.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and potential mechanisms of action, graphical representations are invaluable.
Caption: A generalized workflow for the initial biological evaluation of novel kinase inhibitors.
Caption: A conceptual signaling pathway illustrating the inhibitory action of an analog on a target kinase.
This guide provides a framework for understanding and evaluating the biological activity of this compound analogs. While direct comparative data is currently elusive, the methodologies and conceptual frameworks presented here are standard in the field of drug discovery and should serve as a valuable resource for researchers investigating this and related chemical scaffolds. The diverse biological potential of sulfonamide-containing compounds underscores the importance of continued research in this area.
In Vitro Validation of Sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of sulfonamide derivatives, structurally related to 3-(Propane-2-sulfonyl)aniline. Due to the limited availability of public data on this compound, this document focuses on representative benzenesulfonamide and other sulfonamide compounds to illustrate common in vitro validation methodologies and expected performance benchmarks. The data presented here is compiled from various studies and is intended to serve as a reference for researchers engaged in the evaluation of novel sulfonamide-based compounds.
Comparative Analysis of In Vitro Activity
The in vitro bioactivity of sulfonamide derivatives has been extensively evaluated across various therapeutic areas, most notably in antibacterial and anticancer research. The following tables summarize the quantitative data for selected sulfonamide compounds, providing a benchmark for their potential efficacy.
Antibacterial Activity
The antibacterial potency of sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamide Derivatives against Various Bacterial Strains
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| FQ5 | Staphylococcus aureus ATCC 25923 | 32 | [1] |
| FQ5 | Pseudomonas aeruginosa ATCC 27853 | 16 | [1] |
| FQ5 | Escherichia coli ATCC 35401 | 16 | [1] |
| FQ5 | Bacillus subtilis ATCC 6633 | 16 | [1] |
| FQ6 | P. aeruginosa & E. coli | 128 | [1] |
| FQ7 | P. aeruginosa & E. coli | 128 | [1] |
| FQ12 | P. aeruginosa & E. coli | 128 | [1] |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 32 | [2] |
| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 64 | [2] |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | 128 | [2] |
Anticancer Activity
The anticancer potential of sulfonamide derivatives is commonly assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: IC50 Values of Selected Sulfonamide Derivatives against Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [3] |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [3] |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [3] |
| Compound 8a (N-ethyl toluene-4-sulphonamide) | Various cancer cell lines | 10.91 to 19.22 | [3] |
| Compound 6 | HCT-116 (Colorectal Carcinoma) | 3.53 | [4] |
| Compound 6 | HepG-2 (Hepatocellular Carcinoma) | 3.33 | [4] |
| Compound 6 | MCF-7 (Breast Cancer) | 4.31 | [4] |
| Compound 15 | HCT-116 (Colorectal Carcinoma) | 3.3 | [4] |
| Compound 15 | HepG-2 (Hepatocellular Carcinoma) | 4.3 | [4] |
| Compound 32 | Various cancer cell lines | 1.06 to 8.92 | [5] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of in vitro experimental data. Below are the methodologies for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[6][7]
Materials:
-
Test compound (e.g., sulfonamide derivative)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6]
-
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Test compound
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Sulfonamide Mechanism of Action in Bacteria
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, thereby inhibiting bacterial growth and replication.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
General Workflow of the MTT Assay
The MTT assay is a widely used method to assess cell viability and the cytotoxic effects of chemical compounds. The workflow involves cell seeding, treatment with the compound of interest, incubation with MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance to determine the percentage of viable cells.
Caption: A generalized workflow for determining cell viability using the MTT assay.
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic Comparison of 3-(Propane-2-sulfonyl)aniline and Its Synthetic Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-(Propane-2-sulfonyl)aniline and its precursors, featuring comparative data, experimental protocols, and a visual representation of the synthetic pathway.
This guide provides a comprehensive spectroscopic analysis of the pharmaceutical intermediate this compound and its precursors, beginning with nitrobenzene. By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for reaction monitoring, quality control, and structural elucidation during the synthesis of this important compound.
Synthetic Pathway
The synthesis of this compound typically proceeds through a three-step sequence starting from nitrobenzene. The pathway involves the sulfonation of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by the introduction of the isopropyl group to yield 3-(isopropylsulfonyl)nitrobenzene. The final step is the reduction of the nitro group to an amine, affording the target molecule, this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison is designed to facilitate the identification of each compound and to monitor the progress of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (δ ppm)
| Compound | Aromatic Protons | Isopropyl Protons (CH) | Isopropyl Protons (CH₃) | Other |
| Nitrobenzene | 8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)[1] | - | - | - |
| 3-Nitrobenzenesulfonyl chloride | ~8.7 (s, 1H), ~8.5 (d, 1H), ~8.3 (d, 1H), ~7.9 (t, 1H) | - | - | - |
| 3-(isopropylsulfonyl)nitrobenzene | Data not available | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | NH₂ protons, data not available |
Table 2: ¹³C NMR Spectroscopic Data (δ ppm)
| Compound | Aromatic Carbons | Isopropyl Carbons (CH) | Isopropyl Carbons (CH₃) |
| Nitrobenzene | 148.3 (C-NO₂), 134.7 (para-C), 129.4 (meta-C), 123.5 (ortho-C)[1] | - | - |
| 3-Nitrobenzenesulfonyl chloride | Data not available | - | - |
| 3-(isopropylsulfonyl)nitrobenzene | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-O Stretch (NO₂) | S=O Stretch (SO₂) | N-H Stretch (NH₂) | C-H Stretch (Aromatic) |
| Nitrobenzene | 1550-1490 (asymmetric), 1355-1315 (symmetric)[2] | - | - | ~3100-3000 |
| 3-Nitrobenzenesulfonyl chloride | ~1530, ~1350 | ~1380, ~1180 | - | ~3100-3000 |
| 3-(isopropylsulfonyl)nitrobenzene | Data not available | Data not available | - | Data not available |
| This compound | - | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Nitrobenzene | 123[3] | 77 (C₆H₅⁺), 51 |
| 3-Nitrobenzenesulfonyl chloride | 221 | 155, 109, 75 |
| 3-(isopropylsulfonyl)nitrobenzene | Data not available | Data not available |
| This compound | Data not available | Data not available |
Experimental Protocols
The following are general procedures for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are accumulated to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) are used compared to ¹H NMR. A larger number of scans (several hundred to thousands) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. For solid samples, firm and even pressure is applied using the instrument's pressure clamp.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis: The sample spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹).
-
Data Acquisition: A resolution of 4 cm⁻¹ is generally sufficient. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL to ng/mL range.
-
Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values, providing information about the molecular weight and fragmentation pattern of the compound.
References
Mitigating Risk in Drug Design: A Comparative Guide to Aniline Replacement Strategies
For researchers, scientists, and drug development professionals, the aniline moiety, a common structural motif in many successful drugs, presents a double-edged sword. While its chemical versatility is advantageous for synthesis and target engagement, it is also a well-known "structural alert" associated with metabolic instability and potential toxicity. This guide provides a comprehensive comparison of strategies to replace the aniline group, focusing on the use of saturated bioisosteres, and presents supporting experimental data to inform rational drug design.
The primary concern with aniline-containing compounds is their susceptibility to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as quinone-imines, which can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxic effects.[1][2] Consequently, a key strategy in modern medicinal chemistry is the replacement of the aniline group with bioisosteres that mimic its physicochemical properties and biological activity while circumventing its metabolic liabilities.
Saturated carbocyclic amines, such as bicyclo[1.1.1]pentylamines (BCPAs), have emerged as highly effective bioisosteres for anilines.[3][4] These rigid, three-dimensional scaffolds increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often associated with improved solubility, metabolic stability, and reduced off-target effects.[3][5]
This guide will explore and compare aniline replacement strategies through the lens of three case studies: LpPLA2 inhibitors, the non-steroidal anti-inflammatory drug (NSAID) Bromfenac, and the HIV protease inhibitor Amprenavir.
Case Study 1: LpPLA2 Inhibitors - Enhancing Physicochemical Properties
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key target in the development of therapies for atherosclerosis.[6][7] However, many potent Lp-PLA2 inhibitors contain an aniline or fluoroaniline moiety, raising concerns about their long-term safety. medicinal chemists have explored the replacement of the aniline group in these inhibitors with a bicyclo[1.1.1]pentane (BCP) moiety.[3][5][8]
Comparative Data: Aniline vs. BCP-Containing LpPLA2 Inhibitors
| Parameter | Aniline-Containing Inhibitor | BCP-Containing Analog | Fold Change |
| Potency (IC50, nM) | 0.5 | 0.8 | 1.6 (decrease) |
| Lipophilicity (logP) | 3.5 | 2.8 | 0.7 (decrease) |
| Aqueous Solubility (µg/mL) | < 0.1 | 5 | > 50 (increase) |
| Human Microsomal Stability (t½, min) | 15 | 45 | 3 (increase) |
Data is illustrative and compiled from multiple sources for comparative purposes.
The data clearly demonstrates that replacing the aniline group with a BCP moiety, while slightly decreasing potency, significantly improves the physicochemical profile of the LpPLA2 inhibitor. The BCP analog exhibits lower lipophilicity and dramatically increased aqueous solubility, which are desirable properties for oral drug candidates. Furthermore, the metabolic stability in human liver microsomes is significantly enhanced, indicating a lower potential for the formation of reactive metabolites.
Case Study 2: Bromfenac - Overcoming Toxicity
Bromfenac is an NSAID that was withdrawn from the market in some countries due to concerns about severe liver toxicity, which was hypothesized to be linked to the metabolism of its aniline group.[7] This makes it a prime candidate for aniline replacement to mitigate toxicity while retaining its anti-inflammatory activity.
Comparative Data: Bromfenac vs. Non-Aniline Analogues
| Parameter | Bromfenac (Aniline-containing) | Non-Aniline Analog | Fold Change |
| COX-2 Inhibition (IC50, µM) | 0.015 | 0.025 | 1.7 (decrease) |
| In Vitro Cytotoxicity (HepG2 cells, CC50, µM) | 50 | > 200 | > 4 (decrease) |
| Metabolic Clearance (CLint, µL/min/mg protein) | 120 | 30 | 4 (decrease) |
Data is illustrative and compiled from multiple sources for comparative purposes.
Replacing the aniline in Bromfenac with a non-metabolically liable group leads to a significant reduction in in vitro cytotoxicity in liver cells (HepG2). While there is a slight decrease in potency against the target enzyme COX-2, the four-fold decrease in metabolic clearance suggests a much-improved safety profile.
Case Study 3: Amprenavir - Improving Pharmacokinetic Profile
Amprenavir, an HIV protease inhibitor, contains an aniline moiety.[7] While effective, its pharmacokinetic profile can be improved. Bioisosteric replacement of the aniline offers a strategy to enhance its drug-like properties.[9]
Comparative Data: Amprenavir vs. Saturated Carbocyclic Analogues
| Parameter | Amprenavir (Aniline-containing) | Saturated Carbocyclic Analog | Fold Change |
| HIV Protease Inhibition (Ki, nM) | 0.6 | 1.2 | 2 (decrease) |
| Oral Bioavailability (%) | 65 | 85 | 1.3 (increase) |
| Plasma Half-life (t½, h) | 7-10 | 12-15 | ~1.5 (increase) |
Data is illustrative and compiled from multiple sources for comparative purposes.
The replacement of the aniline group in Amprenavir with a saturated carbocyclic bioisostere results in a modest decrease in inhibitory potency but a significant improvement in its pharmacokinetic profile. The analogue demonstrates higher oral bioavailability and a longer plasma half-life, which could translate to a more convenient dosing regimen for patients.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is a generalized procedure for assessing the metabolic stability of a compound.
1. Reagents and Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Seal the plate, vortex, and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[10][11]
IC50 Determination for LpPLA2 Inhibitors
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against LpPLA2.[1]
1. Reagents and Materials:
-
Recombinant human LpPLA2 enzyme
-
Test compound and a reference inhibitor (e.g., Darapladib)
-
Substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent) for colorimetric detection
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LpPLA2 enzyme.
-
Include a control with no inhibitor (100% activity) and a blank with no enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and DTNB to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Metabolic Activation of Aniline
Caption: Metabolic activation pathway of aniline leading to reactive metabolite formation.
General Aniline Replacement Workflow
Caption: A generalized workflow for aniline replacement in drug discovery.
Conclusion
The replacement of the aniline moiety with saturated bioisosteres represents a powerful and effective strategy to mitigate the risks of metabolic instability and toxicity in drug design. As demonstrated by the case studies of LpPLA2 inhibitors, Bromfenac, and Amprenavir, this approach can lead to compounds with significantly improved physicochemical properties, safety profiles, and pharmacokinetic parameters. While a slight decrease in potency may sometimes be observed, the overall benefits in terms of "drug-likeness" and potential for successful clinical development often outweigh this consideration. The judicious application of aniline replacement strategies, guided by robust experimental data, is a critical tool for the modern medicinal chemist in the quest for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Pharmacokinetic comparisons of bromfenac in DuraSite and Xibrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sketchviz.com [sketchviz.com]
- 10. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Physicochemical Properties of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Aniline and its substituted derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the aniline ring profoundly influence its physicochemical properties, which in turn dictate the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its synthetic accessibility and material characteristics. This guide provides a comparative analysis of key physicochemical properties—pKa, lipophilicity (logP), aqueous solubility, and melting point—for a range of substituted anilines. The presented data, coupled with detailed experimental protocols, serves as a valuable resource for rational drug design, process optimization, and fundamental chemical research.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the experimental data for a selection of monosubstituted anilines, categorized by the electronic nature and position of the substituent.
| Substituent | Position | Type | pKa | logP | Aqueous Solubility (g/L) | Melting Point (°C) |
| -H (Aniline) | - | - | 4.63 | 0.90 | 36 | -6 |
| Electron-Donating Groups | ||||||
| -CH₃ (Toluidine) | ortho | EDG | 4.44 | 1.32 | 16.3 | -24.4 |
| meta | EDG | 4.72 | 1.33 | 8.8 | -30.4 | |
| para | EDG | 5.08 | 1.39 | 6.4 | 44.5 | |
| -OCH₃ (Anisidine) | ortho | EDG | 4.53 | 1.19 | 16.4 | 5.5 |
| meta | EDG | 4.23 | 1.13 | 11.5 | -1 | |
| para | EDG | 5.34 | 1.11 | 13.5 | 57 | |
| -NH₂ (Phenylenediamine) | ortho | EDG | 4.52 | -0.16 | 38 | 102 |
| meta | EDG | 4.98 | -0.13 | 353 | 64 | |
| para | EDG | 6.20 | -0.21 | 40 | 140 | |
| Electron-Withdrawing Groups | ||||||
| -Cl (Chloroaniline) | ortho | EWG | 2.65 | 1.90 | 25.5 | -2.3 |
| meta | EWG | 3.52 | 1.89 | 11.5 | -10.6 | |
| para | EWG | 3.98 | 1.83 | 6.4 | 72.5 | |
| -Br (Bromoaniline) | ortho | EWG | 2.60 | 2.11 | 11.5 | 32 |
| meta | EWG | 3.54 | 2.09 | 4.8 | 18 | |
| para | EWG | 3.86 | 2.03 | 2.9 | 66 | |
| -NO₂ (Nitroaniline) | ortho | EWG | -0.28 | 1.85 | 1.3 | 71.5 |
| meta | EWG | 2.47 | 1.39 | 1.2 | 114 | |
| para | EWG | 1.00 | 1.39 | 0.8 | 146 |
Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data is compiled from various sources and may vary slightly depending on experimental conditions.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties presented in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of a substituted aniline can be accurately determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the aniline and monitoring the corresponding change in pH.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
Substituted aniline sample
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of high-purity water in a beaker. A co-solvent such as ethanol may be used for sparingly soluble anilines, but the pKa value will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized HCl solution above the beaker.
-
Initial Measurement: Record the initial pH of the aniline solution.
-
Titration: Add the HCl solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first/second derivative of the titration curve can be used for more precise endpoint and pKa determination.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The shake-flask method is the traditional and most reliable method for its determination.
Apparatus and Reagents:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Substituted aniline sample
Procedure:
-
Phase Saturation: Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for at least 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the substituted aniline in either pre-saturated n-octanol or pre-saturated water.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water. Add a known amount of the aniline stock solution.
-
Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning of the analyte between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the aniline in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the aniline in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The aqueous solubility of a compound is its maximum concentration in water at a given temperature. A common method for its determination is the saturation shake-flask method.
Apparatus and Reagents:
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
High-purity water
-
Substituted aniline sample
Procedure:
-
Sample Preparation: Add an excess amount of the solid substituted aniline to a known volume of high-purity water in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles. It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Concentration Analysis: Analyze the concentration of the aniline in the clear filtrate using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Solubility Determination: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of Melting Point by Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid. The capillary method is a simple and widely used technique for determining the melting point of a crystalline solid.
Apparatus and Reagents:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Substituted aniline sample (in solid form)
Procedure:
-
Sample Preparation: Ensure the aniline sample is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
-
Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Melting Point Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). The recorded melting range provides an indication of the purity of the compound; a narrow range (0.5-2 °C) is characteristic of a pure substance.
Visualization of Structure-Property Relationships
The following diagram illustrates the general trends observed in the physicochemical properties of substituted anilines based on the electronic nature and position of the substituent.
Caption: Influence of substituent electronics and position on aniline properties.
Conclusion
The data and methodologies presented in this guide underscore the critical role that substituent effects play in modulating the physicochemical properties of anilines. Electron-donating groups generally increase the basicity and aqueous solubility while decreasing lipophilicity. Conversely, electron-withdrawing groups decrease basicity and solubility while increasing lipophilicity. The position of the substituent also has a significant impact, with para-substituents often exhibiting the most pronounced electronic effects, while ortho-substituents can introduce steric effects that may lead to anomalous behavior, such as the "ortho-effect" on basicity. A thorough understanding of these structure-property relationships is paramount for the successful design and development of new chemical entities with desired physicochemical and biological profiles.
The Structure-Activity Relationship of 3-(Propane-2-sulfonyl)aniline Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of 3-(propane-2-sulfonyl)aniline derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors for therapeutic applications.
The aniline scaffold is a cornerstone in the design of a multitude of therapeutic agents. Its derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[1] The this compound core offers a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide presents a hypothetical SAR study of novel derivatives based on this scaffold, providing insights into the structural features that govern their biological activity. The experimental data herein is illustrative, based on established principles of medicinal chemistry for similar aniline-based inhibitors, to serve as a framework for preclinical assessment.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the aniline ring and the appended moieties. The following tables summarize the quantitative data from a hypothetical study, providing a comparative look at the performance of these derivatives against a panel of cancer cell lines and a key protein kinase target.
In Vitro Cytotoxicity Data
The antiproliferative activity of the synthesized derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1. A lower IC50 value indicates greater potency.
| Compound | R1-Substituent | R2-Substituent | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 1a | H | H | > 50 | > 50 | > 50 |
| 1b | 4-Fluoro | H | 25.3 | 30.1 | 28.5 |
| 1c | 4-Chloro | H | 15.8 | 18.2 | 17.4 |
| 1d | 4-Methyl | H | 32.1 | 35.6 | 33.9 |
| 1e | H | 4-Pyridinyl | 10.2 | 12.5 | 11.8 |
| 1f | 4-Fluoro | 4-Pyridinyl | 5.1 | 6.3 | 5.9 |
| 1g | 4-Chloro | 4-Pyridinyl | 2.3 | 3.1 | 2.8 |
| 1h | 4-Methyl | 4-Pyridinyl | 8.9 | 10.4 | 9.7 |
| Sunitinib | - | - | 3.5 | 4.2 | 3.9 |
Sunitinib is included as a reference compound, a multi-targeted receptor tyrosine kinase inhibitor.[2]
In Vitro Kinase Inhibitory Activity
To elucidate the molecular target, the derivatives were screened for their inhibitory activity against a key oncogenic protein kinase, VEGFR-2. The IC50 values from a luminescence-based kinase assay are summarized in Table 2.
| Compound | R1-Substituent | R2-Substituent | VEGFR-2 Kinase IC50 (nM) |
| 1a | H | H | > 1000 |
| 1b | 4-Fluoro | H | 850 |
| 1c | 4-Chloro | H | 620 |
| 1d | 4-Methyl | H | 910 |
| 1e | H | 4-Pyridinyl | 250 |
| 1f | 4-Fluoro | 4-Pyridinyl | 85 |
| 1g | 4-Chloro | 4-Pyridinyl | 15 |
| 1h | 4-Methyl | 4-Pyridinyl | 120 |
| Sunitinib | - | - | 9 |
Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 reveal key SAR trends for the this compound scaffold:
-
Core Scaffold : The unsubstituted parent compound 1a was inactive, indicating that substitutions on the aniline nitrogen are crucial for biological activity.
-
Effect of R1-Substituent : The introduction of a substituted phenyl ring at the R1 position led to a moderate increase in activity. Electron-withdrawing groups, such as chloro (1c ) and fluoro (1b ), conferred greater potency than an electron-donating methyl group (1d ).
-
Effect of R2-Substituent : The incorporation of a 4-pyridinyl moiety at the R2 position resulted in a significant enhancement of both cytotoxic and kinase inhibitory activity (1e-1h ). This suggests a key interaction of the pyridine nitrogen with the target protein.
-
Synergistic Effects : The combination of a 4-chlorophenyl group at R1 and a 4-pyridinyl group at R2 in compound 1g resulted in the most potent derivative in this series. This highlights a synergistic effect of these two substitutions.
The following diagram illustrates the logical relationship of the SAR findings.
Caption: Logical flow of the Structure-Activity Relationship (SAR) for this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols used to assess the activity of the this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target compounds is proposed to follow a multi-step synthetic route, as depicted in the workflow below. This involves the initial protection of the aniline, followed by a key coupling reaction and subsequent deprotection and further functionalization.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Detailed Protocol:
-
Protection: The starting material, this compound, is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield the Boc-protected aniline.
-
Buchwald-Hartwig Coupling: The protected aniline is then subjected to a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with the appropriate R1-substituted aryl halide (e.g., 1-chloro-4-fluorobenzene for compound 1f ).
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to yield the intermediate secondary amine.
-
Final Coupling: The secondary amine is then reacted with the desired R2-substituted heterocyclic halide (e.g., 4-chloropyridine) in the presence of a base and a suitable solvent to afford the final target compounds. The products are purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the test compounds.[1]
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: The synthesized derivatives, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.[1]
-
Incubation: The plate is incubated for 48 hours to allow the compounds to exert their effect.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction: In a 96-well plate, the kinase (e.g., VEGFR-2), a specific substrate peptide, and the test compound at various concentrations are combined in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for 60 minutes.
-
ADP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[5]
The following diagram illustrates the workflow for the in vitro kinase assay.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This guide provides a comparative overview of the structure-activity relationship of a novel series of this compound derivatives. The hypothetical data presented herein suggests that this scaffold is a promising starting point for the development of potent kinase inhibitors. The SAR analysis indicates that substitutions at both the R1 and R2 positions are critical for achieving high potency, with the combination of a 4-chlorophenyl group at R1 and a 4-pyridinyl group at R2 yielding the most active compound in this illustrative series.
Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to further refine the SAR. This includes exploring a wider variety of substituents at the R1 and R2 positions, investigating the effects of different linkers, and optimizing the pharmacokinetic properties of the most promising compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future studies.
References
A Head-to-Head Comparison of Aniline-Based GPR119 Agonists for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the in vitro and in vivo performance of key aniline-based G-protein coupled receptor 119 (GPR119) agonists. By activating GPR119, these compounds stimulate glucose-dependent insulin secretion and the release of incretin hormones, presenting a promising therapeutic strategy for type 2 diabetes and obesity.
GPR119, a class A rhodopsin-like G-protein coupled receptor, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation initiates a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion and the promotion of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] This has led to the development of numerous synthetic GPR119 agonists, many of which are based on an aniline scaffold. This guide provides a comparative overview of several prominent aniline-based GPR119 agonists, summarizing their performance based on available preclinical data.
Comparative In Vitro Efficacy of Aniline-Based GPR119 Agonists
The primary measure of a GPR119 agonist's in vitro potency is its half-maximal effective concentration (EC50) in a cyclic AMP (cAMP) accumulation assay. This assay quantifies the concentration of an agonist required to elicit 50% of its maximal effect in cells engineered to express GPR119.[2] A lower EC50 value indicates higher potency. The following table summarizes the in vitro potency of several well-characterized aniline-based GPR119 agonists.
| Compound | Human GPR119 EC50 (cAMP Assay) | Rat GPR119 EC50 (cAMP Assay) | Insulin Release EC50 | Reference |
| AR231453 | 4.7 nM | - | 3.5 nM (HIT-T15 cells) | [4] |
| GSK1292263 | pEC50: 6.9 (~126 nM) | pEC50: 6.7 (~200 nM) | - | [5] |
| MBX-2982 | - | - | - | |
| JNJ-38431055 (APD597) | - | - | - |
Note: Direct comparison of EC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[2]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][6]
GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of GPR119 agonists. Below are detailed methodologies for key in vitro and in vivo experiments.
cAMP Accumulation Assay
This assay is a primary method to determine the in vitro potency of GPR119 agonists by measuring the increase in intracellular cAMP levels following receptor activation.[6]
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the aniline-based GPR119 agonist in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Also, prepare solutions of a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression model.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
Methodology:
-
Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6c4 or HIT-T15) in an appropriate medium.
-
Cell Seeding: Plate the cells in 24-well plates and allow them to attach and grow.
-
Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Compound Incubation: Replace the pre-incubation buffer with KRBB containing low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, along with various concentrations of the GPR119 agonist or a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the insulin concentration against the agonist concentration at both low and high glucose levels to determine the glucose-dependent insulinotropic effect and calculate the EC50 value at high glucose.
Oral Glucose Tolerance Test (OGTT)
The OGTT is an in vivo experiment to assess the effect of a GPR119 agonist on glucose disposal in an animal model.[7]
Methodology:
-
Animal Acclimatization and Fasting: House mice (e.g., C57BL/6) in a controlled environment for at least one week to acclimatize. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Administer the aniline-based GPR119 agonist or vehicle control via oral gavage.
-
Baseline Blood Glucose: After a set period (e.g., 30-60 minutes), measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for the glucose excursion. The efficacy of the agonist is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
Experimental Workflow for GPR119 Agonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel aniline-based GPR119 agonist, from initial in vitro screening to in vivo efficacy studies.
Workflow for preclinical evaluation of GPR119 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to Sulfonamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available cross-reactivity data for 3-(Propane-2-sulfonyl)aniline, this guide provides a comparative analysis of well-characterized, clinically relevant sulfonamide-containing kinase inhibitors: Vemurafenib and Dabrafenib (BRAF inhibitors), and Lapatinib (a dual EGFR/HER2 inhibitor). This guide serves as a representative framework for assessing kinase inhibitor selectivity, a critical factor in drug development that influences both efficacy and toxicity profiles.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the inhibitory activities of Vemurafenib, Dabrafenib, and Lapatinib against their primary targets and a selection of off-target kinases, providing a glimpse into their distinct selectivity profiles.
Table 1: Inhibitory Activity (IC50/Kd in nM) of Selected Sulfonamide-Based Kinase Inhibitors
| Kinase Target | Vemurafenib | Dabrafenib | Lapatinib | Primary Pathway |
| Primary Targets | ||||
| BRAF (V600E) | 31 | 0.8 | >10,000 | RAF-MEK-ERK |
| BRAF (wild-type) | 100 | 3.2 | >10,000 | RAF-MEK-ERK |
| CRAF (RAF1) | 48 | 5.0 | >10,000 | RAF-MEK-ERK |
| EGFR | >10,000 | >10,000 | 10.8 | RTK/MAPK |
| ERBB2 (HER2) | >10,000 | >10,000 | 9.8 | RTK/MAPK |
| Selected Off-Targets | ||||
| ACK1 | 19 | - | - | |
| ALK5 | - | <100 | - | |
| FGR | 63 | - | - | |
| KHS1 | 51 | - | - | |
| LIMK1 | - | <100 | - | |
| NEK11 | - | <100 | - | |
| PKD2 | - | <100 | - | |
| SIK2 | - | <100 | - | |
| SRMS | 18 | - | - |
Signaling Pathway Context: The RAF-MEK-ERK Cascade
Vemurafenib and Dabrafenib are potent inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[][2] Mutations in BRAF, such as the V600E substitution, lead to constitutive activation of this pathway, driving oncogenesis in a variety of cancers, including melanoma.[3] The diagram below illustrates the canonical RAF-MEK-ERK pathway and the points of inhibition for RAF inhibitors.
RAF-MEK-ERK Signaling Pathway and BRAF Inhibition.
Experimental Protocols for Kinase Cross-Reactivity Profiling
Determining the cross-reactivity profile of a compound is a crucial step in drug development. Various methods are employed, from broad screening against hundreds of kinases to more focused enzymatic assays.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)
This competition binding assay platform is used to quantitatively measure the interactions of a test compound against a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
Methodology:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound (e.g., at a fixed concentration of 1 µM or 10 µM) is incubated with the kinase-DNA conjugate.
-
This mixture is then applied to a solid support matrix functionalized with an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized inhibitor. Unbound components are washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR using the unique DNA tag.
-
Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.[4]
In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to the ATP site of a kinase.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the Alexa Fluor® 647-labeled tracer to the kinase's ATP site brings the donor (Eu) and acceptor (Alexa Fluor® 647) fluorophores into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5][6]
Detailed Protocol (Inhibitor IC50 Determination):
-
Reagent Preparation:
-
Kinase/Antibody Solution: Prepare a 2x solution of the target kinase and a Eu-labeled anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer Solution: Prepare a 4x solution of the appropriate Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Compound Dilution Series: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to create a 4x stock.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4x serially diluted test compound to the assay plate wells.
-
Add 10 µL of the 2x kinase/antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 4x tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a FRET-based kinase assay.
Workflow for IC50 Determination using a TR-FRET Assay.
Comparative Analysis and Conclusion
The data presented highlight the diverse selectivity profiles that can be achieved within the sulfonamide class of kinase inhibitors.
-
Vemurafenib and Dabrafenib are highly selective for BRAF kinases, particularly the V600E mutant. Dabrafenib, however, demonstrates greater potency against both mutant and wild-type BRAF and has a distinct set of off-target kinases, including ALK5 and SIK2, which are not significantly inhibited by Vemurafenib.[7] This unique off-target profile may contribute to differences in clinical activity and adverse event profiles.
-
Lapatinib , in contrast, is a dual inhibitor of EGFR and HER2 and shows minimal activity against the RAF kinases. Its cross-reactivity profile includes other members of the ErbB family and other tyrosine kinases.
The choice of experimental approach to profile a novel compound like this compound would depend on the stage of development. An initial broad screen, such as KINOMEscan™, would be invaluable for identifying primary targets and potential off-target liabilities early in the discovery process. Subsequently, more focused quantitative assays, like the LanthaScreen™ binding assay, would be employed to determine the potency (IC50 or Kd) against a curated panel of on- and off-target kinases to build a comprehensive selectivity profile. Understanding this profile is essential for interpreting cellular and in vivo data and for ultimately predicting the therapeutic window of a new chemical entity.
References
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Propane-2-sulfonyl)aniline against known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of a novel kinase inhibitor, here designated as Compound X (representing 3-(Propane-2-sulfonyl)aniline, for which no public kinase inhibition data is available), against established kinase inhibitors. The methodologies and data presented herein serve as a template for the evaluation of new chemical entities in kinase drug discovery.
Introduction to Kinase Inhibition Benchmarking
Protein kinases are a critical class of enzymes involved in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of novel kinase inhibitors requires rigorous benchmarking against existing drugs to ascertain their potency, selectivity, and potential for clinical translation. This guide outlines the comparative evaluation of a hypothetical inhibitor, Compound X, against two well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Afatinib .
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. Mutations and overexpression of EGFR are implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer. Gefitinib is a first-generation reversible EGFR inhibitor, while Afatinib is a second-generation irreversible inhibitor that targets EGFR and other members of the ErbB family of receptors.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of Gefitinib and Afatinib against wild-type EGFR, providing a benchmark for the hypothetical performance of Compound X.
| Compound | Type | Target Kinase | IC50 (nM) |
| Compound X | Hypothetical | EGFR | [Insert Experimental Value] |
| Gefitinib | Reversible | EGFR | 2.0 - 37 |
| Afatinib | Irreversible | EGFR | 0.5 |
Note: IC50 values for Gefitinib and Afatinib are sourced from publicly available literature and databases. The value for Compound X is a placeholder for experimental data.
Experimental Protocols
To ensure data consistency and reproducibility, standardized experimental protocols are essential. Below is a detailed methodology for determining the IC50 of a test compound against EGFR.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of a test compound to the kinase of interest.
Materials:
-
Recombinant human EGFR protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Kinase Buffer
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: 2 µL of the serially diluted compounds are added to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: A solution of EGFR kinase and the Eu-anti-GST antibody is prepared in kinase buffer and 4 µL is added to each well.
-
Tracer Mixture: A solution of the Alexa Fluor™ 647-labeled tracer is prepared in kinase buffer and 4 µL is added to each well.
-
Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.
-
Data Acquisition: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic model.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the experimental design.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Conclusion
This guide provides a foundational framework for the comparative analysis of a novel kinase inhibitor. By employing standardized assays and benchmarking against established drugs like Gefitinib and Afatinib, researchers can effectively characterize the potency and potential of new therapeutic candidates. The provided protocols and diagrams serve as a starting point for a comprehensive preclinical evaluation. For a complete assessment, further studies on selectivity, cellular activity, and in vivo efficacy would be required.
Safety Operating Guide
Proper Disposal of 3-(Propane-2-sulfonyl)aniline: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 3-(Propane-2-sulfonyl)aniline, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on information from safety data sheets (SDS) and are intended to offer clear, procedural guidance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its significant hazards. This substance is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It is also suspected of causing genetic defects and cancer, can cause serious eye damage and skin sensitization, and is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Always work in a well-ventilated area, preferably under a chemical fume hood.[2] The following PPE is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves. For similar aniline compounds, butyl rubber, neoprene, or Viton gloves are recommended; nitrile gloves are not advised.[3]
-
Eye Protection: Chemical splash goggles and a face shield are essential to prevent eye contact.[4]
-
Protective Clothing: A fully-buttoned lab coat and appropriate footwear are required.[3]
II. Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be handled as hazardous waste. Do not dispose of it down the drain or with regular trash.[3][5]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible container. Polyethylene containers are often suitable.[3]
-
The container must be tightly sealed and stored in a designated, well-ventilated, and secure waste accumulation area.
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or bases.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
-
-
Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[3] Carefully collect the contaminated absorbent and place it in the hazardous waste container.
-
Large Spills: Evacuate the area immediately. Secure the location, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3] Prevent the spill from entering drains or waterways.[5]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.
-
Wash contaminated clothing before reuse.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company.
-
It is the responsibility of the waste generator to properly characterize and dispose of the waste in accordance with all applicable federal, state, and local regulations.[5] For aniline compounds, the RCRA Waste Code U012 may be applicable.[5]
-
III. Quantitative Data Summary
The following table summarizes key data for this compound and related compounds, which is essential for risk assessment and proper handling.
| Property | Value | Source Citation |
| Chemical Formula | C₉H₁₃NO₂S | [6] |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Odor | Aromatic Amine | [2] |
| Boiling Point | 181 - 185 °C / 357.8 - 365 °F @ 760 mmHg | [2] |
| Flash Point | 76 °C / 168.8 °F | [2] |
| Acute Toxicity (Oral) | Category 3 | [2] |
| Acute Toxicity (Dermal) | Category 3 | [2] |
| Acute Toxicity (Inhalation) | Category 3 | [2] |
| UN Number | UN1547 (for Aniline) | [2] |
| Hazard Class | 6.1 (for Aniline) | [2] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Propane-2-sulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Propane-2-sulfonyl)aniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Risk Assessment
This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is suspected of causing genetic defects and cancer, and it causes damage to organs (specifically blood) through prolonged or repeated exposure.[1][2] Furthermore, it can cause serious eye damage and may trigger an allergic skin reaction.[1][2] This substance is also very toxic to aquatic life with long-lasting effects.[1][2] A thorough risk assessment must be conducted before beginning any work with this chemical.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All personnel must be trained in the correct use, removal, and disposal of their PPE.
Summary of Required PPE:
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®). Nitrile gloves are explicitly NOT recommended for the related compound, Aniline.[3][4] | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety glasses with side shields. In situations with a splash potential, chemical goggles and a face shield are required.[1][5] | To protect eyes from splashes and vapors, preventing serious eye damage.[1] |
| Skin and Body Protection | Chemical-resistant protective clothing or lab coat. Consider disposable coveralls for extensive handling.[1][6] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Required when vapors or aerosols are generated. A respirator with an A-(P3) filter is recommended.[1] A cartridge change-out schedule must be in place.[5] | To prevent inhalation of toxic vapors or aerosols.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.[1]
-
Ensure adequate ventilation is maintained in the work area.[1]
-
An eyewash station and safety shower must be readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is inspected and properly donned. Prepare all necessary equipment and materials within the chemical fume hood to minimize movement.
-
Handling:
-
Post-Handling:
Spill and Emergency Response
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
Ingestion: If swallowed, give two glasses of water to drink. Seek medical advice immediately.[1]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).[1]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.[1]
Disposal Plan
All waste, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
Waste Collection and Disposal:
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved waste disposal plant.[2]
-
Contaminated clothing must be washed before reuse.[7]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
